Product packaging for N-Phenyl-N-(phenylsulfonyl)glycine(Cat. No.:CAS No. 59724-82-2)

N-Phenyl-N-(phenylsulfonyl)glycine

Cat. No.: B1331643
CAS No.: 59724-82-2
M. Wt: 291.32 g/mol
InChI Key: XDJLYGOCDZDEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Phenyl-N-(phenylsulfonyl)glycine is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO4S B1331643 N-Phenyl-N-(phenylsulfonyl)glycine CAS No. 59724-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJLYGOCDZDEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357188
Record name 2-[N-(benzenesulfonyl)anilino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59724-82-2
Record name 2-[N-(benzenesulfonyl)anilino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Phenyl-N-(phenylsulfonyl)glycine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

N-Phenyl-N-(phenylsulfonyl)glycine, also known by its synonyms such as 2-(N-phenylbenzenesulfonamido)acetic acid and N-benzenesulfonyl-N-phenylglycine, is a solid compound with the chemical formula C14H13NO4S.[1] The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C14H13NO4S[1]
Molecular Weight 291.3223 g/mol [1]
Purity 97%[1]
Appearance Solid[1]
CAS Number 59724-82-2[1]

Synonyms: Glycine, N-phenyl-N-(phenylsulfonyl)-; 2-(N-phenylbenzenesulfonamido)acetic acid; (Benzenesulfonyl-phenyl-amino)-acetic acid; N-benzenesulfonyl-N-phenylglycine; (Benzenesulfonylphenylamino)acetic acid; 2-[(phenylsulfonyl)anilino]acetic acid; 2-(N-Phenylphenylsulfonamido)acetic acid; 2-[N-(benzenesulfonyl)anilino]acetic acid; [N-Phenyl-N-(phenylsulfonyl)amino]acetic acid.[1]

Chemical Structure

The structure of this compound is characterized by a glycine core with both a phenyl and a phenylsulfonyl group attached to the nitrogen atom.

This compound N N C1 C N->C1 S S N->S Ph1 Phenyl N->Ph1 C2 C C1->C2 O1 O C2->O1 = O2 OH C2->O2 O3 O S->O3 = O4 O S->O4 = Ph2 Phenyl S->Ph2

Chemical structure of this compound.

Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the associated signaling pathways of this compound.

Research on structurally related compounds, such as N-(4-substituted phenyl)glycine derivatives, has indicated potential anti-inflammatory properties.[2] Glycine itself is a key neurotransmitter and has been shown to be involved in various signaling pathways, including the Hedgehog and MAPK signaling pathways. Furthermore, glycine acts as a co-agonist at NMDA receptors, playing a role in both excitatory and inhibitory neurochemical transmission.[3] It's plausible that this compound could be investigated for similar activities, but dedicated studies are required to confirm this.

References

An In-depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Chemical Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Phenyl-N-(phenylsulfonyl)glycine, a molecule of interest in medicinal chemistry. It details its chemical structure, outlines key synthetic methodologies for its preparation, and presents available data on its characterization.

Chemical Structure and Identification

This compound, also known by its systematic name 2-(N-phenylbenzenesulfonamido)acetic acid, is a derivative of the amino acid glycine. Its structure is characterized by the substitution of a hydrogen on the nitrogen atom of N-phenylglycine with a phenylsulfonyl group.

Chemical Structure:

Chemical structure of this compound

Key Identifiers:

  • CAS Number: 59724-82-2[1]

  • Molecular Formula: C₁₄H₁₃NO₄S[1]

  • Molecular Weight: 291.32 g/mol [1]

  • Synonyms: 2-(N-phenylbenzenesulfonamido)acetic acid, (Benzenesulfonyl-phenyl-amino)-acetic acid, N-benzenesulfonyl-N-phenylglycine, (Benzenesulfonylphenylamino)acetic acid, 2-[(phenylsulfonyl)anilino]acetic acid, 2-(N-Phenylphenylsulfonamido)acetic acid, 2-[N-(benzenesulfonyl)anilino]acetic acid, [N-Phenyl-N-(phenylsulfonyl)amino]acetic acid[1]

Synthesis of this compound

The synthesis of this compound typically proceeds in two main stages: the synthesis of the precursor N-phenylglycine, followed by the introduction of the phenylsulfonyl group.

Synthesis of the Precursor: N-Phenylglycine

Several methods have been reported for the synthesis of N-phenylglycine. Below are two common protocols.

Method 1: From Chloroacetic Acid and Aniline

This classic method involves the reaction of chloroacetic acid with aniline.

  • Experimental Protocol:

    • 475 g (5 moles) of chloroacetic acid are heated to 100°C with 930 g (10 moles) of aniline in 2 L of water for 1.5 hours.

    • The reaction mixture is then cooled.

    • The resulting N-phenylglycine precipitate is collected by suction filtration and washed with water.[2]

  • Quantitative Data:

    Parameter Value Reference

    | Yield | 62% (relative to chloroacetic acid) |[2] |

Method 2: One-Pot Synthesis from 2-Chloro-N-aryl Acetamides

A more recent and efficient one-pot procedure has been developed for the synthesis of N-aryl glycines.

  • Experimental Protocol:

    • A mixture of 2-chloro-N-phenyl acetamide (1.0 mmol), KOH (1.1 mmol), and CuCl₂·2H₂O (1.1 mmol) in CH₃CN (10 mL) is heated under reflux.

    • After the initial reaction is complete (monitored by TLC), the solvent is evaporated.

    • A solution of KOH (2.5 mmol) in ethanol (10 mL) is added to the residue, and the mixture is refluxed for another hour.

    • The reaction mixture is cooled, filtered, and the filtrate is neutralized with 2N HCl.

    • The product is extracted with CH₂Cl₂ and washed with water.[3]

  • Quantitative Data:

    Parameter Value Reference

    | Yield | High (specific yield for N-phenylglycine not detailed, but 84% for a scaled-up reaction) |[3] |

Synthesis of this compound

General Synthetic Workflow:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Aniline Aniline N_Phenylglycine N-Phenylglycine Aniline->N_Phenylglycine Reaction ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->N_Phenylglycine TargetMolecule This compound N_Phenylglycine->TargetMolecule Sulfonylation BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->TargetMolecule

Caption: General synthetic workflow for this compound.

Characterization Data

Detailed spectroscopic data for this compound is not extensively reported in the available literature. However, data for the precursor, N-phenylglycine, is available and can serve as a reference.

Spectroscopic Data for N-Phenylglycine:

Data TypeKey FeaturesReference
¹H NMR Signals corresponding to the phenyl protons, the methylene protons, and the carboxylic acid proton.[General knowledge]
¹³C NMR Resonances for the phenyl carbons, the methylene carbon, and the carboxyl carbon.[General knowledge]
Mass Spec Molecular ion peak corresponding to its molecular weight (151.16 g/mol ).[4]
FTIR Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O (carboxylic acid), and C-N bonds.[General knowledge]

Applications in Drug Development and Biological Pathways

While specific signaling pathways involving this compound are not detailed, derivatives of N-phenylglycine have been investigated for their potential biological activities. For instance, various N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated as potential anti-inflammatory agents. This suggests that the core N-phenylglycine scaffold can be a valuable starting point for the design of new therapeutic agents. Phenylglycine-type amino acids are also found in a variety of peptide natural products with biological activity.[5]

The introduction of the phenylsulfonyl group can modify the physicochemical properties of the parent molecule, such as its acidity, lipophilicity, and ability to engage in hydrogen bonding, which are critical factors in drug design and development. The sulfonamide moiety is a well-known pharmacophore present in many approved drugs.

Logical Relationship of N-Phenylglycine in Medicinal Chemistry:

MedicinalChemistry N_Phenylglycine N-Phenylglycine Scaffold Derivatization Chemical Derivatization N_Phenylglycine->Derivatization Biological_Activity Potential Biological Activity Derivatization->Biological_Activity Anti_Inflammatory Anti-inflammatory Biological_Activity->Anti_Inflammatory Other_Therapeutic Other Therapeutic Applications Biological_Activity->Other_Therapeutic

Caption: Role of N-phenylglycine as a scaffold in medicinal chemistry.

Conclusion

This compound is a synthetically accessible molecule with potential for further exploration in drug discovery and development. This guide provides foundational information on its structure and synthesis, highlighting the need for further detailed experimental studies to fully characterize its properties and elucidate its potential biological activities. The synthetic routes to its precursor are well-established, providing a solid starting point for its preparation and subsequent investigation by researchers in the field.

References

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of N-Phenyl-N-(phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 2, 2025 – For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of novel compounds is paramount. This in-depth technical guide elucidates the mechanism of action of N-Phenyl-N-(phenylsulfonyl)glycine, a compound identified as a potential modulator of critical enzymatic pathways implicated in a range of pathologies. This document provides a comprehensive overview of its biological target, the downstream signaling consequences of its inhibitory action, and detailed experimental methodologies for its study.

Core Mechanism of Action: Targeting Aldose Reductase (AKR1B1)

This compound belongs to a class of compounds that have been identified as inhibitors of the enzyme Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), more commonly known as aldose reductase.[1] This enzyme is a key player in the polyol pathway, a metabolic route that converts glucose to sorbitol.

Under normal physiological conditions, the polyol pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through this pathway can lead to the intracellular accumulation of sorbitol.[2][3] This accumulation can cause osmotic stress and deplete the cell of the vital cofactor NADPH, leading to increased oxidative stress and contributing to the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[2][4]

By inhibiting aldose reductase, this compound and related compounds block the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the overactivated polyol pathway. The inhibition of AKR1B1 by N-(phenylsulfonyl)glycine derivatives has been shown to be potent, suggesting a strong affinity for the enzyme's active site.[1]

Quantitative Analysis of Aldose Reductase Inhibition

The inhibitory potency of this compound and its analogs against rat lens aldose reductase has been quantified. The following table summarizes the concentration required for 50% inhibition (IC50) of the enzyme.

CompoundR GroupIC50 (M) x 10-8
N-(4-chlorophenylsulfonyl)glycine4-Cl2.8
N-(phenylsulfonyl)-N-phenylglycineH1.8
N-(4-chlorophenylsulfonyl)-N-phenylglycine4-Cl0.44
N-(4-methylphenylsulfonyl)-N-phenylglycine4-Me1.3
N-(4-methoxyphenylsulfonyl)-N-phenylglycine4-MeO1.7

Data extracted from J Med Chem. 1989 Jan;32(1):145-51.[1]

Signaling Pathways Modulated by AKR1B1 Inhibition

The inhibition of AKR1B1 by compounds such as this compound has significant downstream effects on cellular signaling pathways, primarily by mitigating the consequences of hyperglycemia-induced oxidative stress.

AKR1B1_Signaling_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_stress Cellular Stress cluster_complications Pathological Outcomes Glucose High Glucose AKR1B1 AKR1B1 (Aldose Reductase) Glucose->AKR1B1 Sorbitol Sorbitol AKR1B1->Sorbitol NADPH -> NADP+ OxidativeStress Oxidative Stress (NADPH Depletion) AKR1B1->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NAD+ -> NADH Complications Diabetic Complications OsmoticStress->Complications OxidativeStress->Complications Inhibitor N-Phenyl-N- (phenylsulfonyl)glycine Inhibitor->AKR1B1

Figure 1. Polyol Pathway and the Site of Action for this compound.

Experimental Protocols

A detailed understanding of the experimental methodologies used to characterize the inhibitory activity of this compound is crucial for the replication and extension of these findings.

Assay of Aldose Reductase

The following protocol outlines the in vitro assay used to determine the inhibitory activity of compounds against aldose reductase, as described in the cited literature.[1]

1. Enzyme Preparation:

  • Lenses from Sprague-Dawley rats are dissected and homogenized in a 0.1 M sodium phosphate buffer (pH 6.2).

  • The homogenate is centrifuged at 10,000g for 15 minutes.

  • The resulting supernatant is used as the source of the aldose reductase enzyme.

2. Inhibition Assay:

  • The assay mixture contains:

    • 0.1 M sodium phosphate buffer (pH 6.2)

    • 0.16 M lithium sulfate

    • 1.17 mM NADPH

    • 10 mM DL-glyceraldehyde (substrate)

    • The test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • The reaction is initiated by the addition of the enzyme preparation.

  • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

  • The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is determined from a plot of the logarithm of the inhibitor concentration versus the percentage of inhibition.

Aldose_Reductase_Assay_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay lens Rat Lenses homogenize Homogenize in Phosphate Buffer lens->homogenize centrifuge Centrifuge at 10,000g homogenize->centrifuge supernatant Collect Supernatant (Enzyme Source) centrifuge->supernatant add_enzyme Initiate Reaction with Enzyme Preparation supernatant->add_enzyme prepare_mix Prepare Assay Mixture: - Buffer - Li2SO4 - NADPH - Substrate - Inhibitor prepare_mix->add_enzyme monitor_abs Monitor Absorbance Decrease at 340 nm add_enzyme->monitor_abs calculate_ic50 Calculate IC50 Value monitor_abs->calculate_ic50

Figure 2. Experimental Workflow for the Aldose Reductase Inhibition Assay.

Conclusion

This compound has been identified as a potent inhibitor of aldose reductase (AKR1B1). Its mechanism of action centers on the disruption of the polyol pathway, thereby preventing the accumulation of sorbitol and the subsequent induction of osmotic and oxidative stress. This targeted action presents a promising avenue for the development of therapeutic agents for conditions exacerbated by hyperglycemia. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Phenyl-N-(phenylsulfonyl)glycine, a molecule of interest in medicinal chemistry. The document details its discovery and historical context, focusing on its emergence as a potential therapeutic agent. A thorough examination of its synthesis is presented, including detailed experimental protocols. Furthermore, the guide explores its biological activities, particularly its role as an inhibitor of aldose reductase and its potential modulation of glycine signaling pathways, which are implicated in various physiological and pathological processes, including pain perception. Quantitative data is systematically organized into tables for clarity and comparative analysis. Signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a deeper understanding of the compound's mechanism of action and experimental basis.

Introduction

This compound is a synthetic compound characterized by a glycine core structure with both a phenyl and a phenylsulfonyl group attached to the nitrogen atom. Its chemical structure has positioned it as a subject of interest in the field of drug discovery, particularly due to its structural similarities to endogenous molecules involved in neurotransmission and enzymatic processes. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers and professionals in the pharmaceutical sciences.

Discovery and History

The first public disclosure of the synthesis and biological activity of this compound and its analogs appears in a 1989 publication in the Journal of Medicinal Chemistry.[1] This research focused on the development of aldose reductase inhibitors, a class of drugs investigated for the treatment of diabetic complications. While the patents WO2002053516A2 and US20040063725A1, filed later, describe the therapeutic use of a broad class of N-(phenylsulfonyl)glycine compounds for pain management, the 1989 paper lays the groundwork for the synthesis and initial biological characterization of this specific molecule.[1]

The development of these compounds was driven by the hypothesis that N-phenyl substitution on N-(phenylsulfonyl)glycines could enhance their affinity for the aldose reductase enzyme.[1] The study successfully demonstrated that several N-(phenylsulfonyl)-N-phenylglycine derivatives exhibited greater inhibitory activity compared to their N-unsubstituted counterparts.[1] This initial discovery opened avenues for further investigation into the therapeutic potential of this chemical scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 59724-82-2[2][3]
Molecular Formula C₁₄H₁₃NO₄S[2][3]
Molecular Weight 291.32 g/mol [2][3]
Synonyms 2-(N-Phenylphenylsulfonamido)acetic acid, N-benzenesulfonyl-N-phenylglycine[2]

Synthesis

The synthesis of this compound is achieved through a multi-step process. The general workflow involves the reaction of a substituted aniline with a haloacetic acid ester, followed by sulfonylation and subsequent hydrolysis.

Experimental Protocol for the Synthesis of this compound

The following protocol is based on the general methods described for the synthesis of N-(phenylsulfonyl)-N-phenylglycines.[1]

Step 1: Synthesis of Ethyl N-phenylglycinate

  • To a solution of aniline (1 equivalent) in a suitable solvent such as ethanol, add ethyl chloroacetate (1.1 equivalents) and a base, for example, sodium carbonate (1.2 equivalents).

  • Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl N-phenylglycinate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of Ethyl N-Phenyl-N-(phenylsulfonyl)glycinate

  • Dissolve the purified ethyl N-phenylglycinate (1 equivalent) in a dry aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add a base, such as triethylamine or pyridine (1.5 equivalents).

  • Add benzenesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ethyl N-Phenyl-N-(phenylsulfonyl)glycinate by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl N-Phenyl-N-(phenylsulfonyl)glycinate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents), to the solution.

  • Heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Phenylglycinate Synthesis cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Hydrolysis Aniline Aniline Reaction1 Reflux Aniline->Reaction1 EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Reaction1 Base1 Base (e.g., Na₂CO₃) Base1->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Product1 Ethyl N-phenylglycinate Reaction1->Product1 Product1_input Ethyl N-phenylglycinate Reaction2 Stir at RT Product1_input->Reaction2 BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Reaction2 Base2 Base (e.g., Triethylamine) Base2->Reaction2 Solvent2 Dichloromethane Solvent2->Reaction2 Product2 Ethyl N-Phenyl-N- (phenylsulfonyl)glycinate Reaction2->Product2 Product2_input Ethyl N-Phenyl-N- (phenylsulfonyl)glycinate Reaction3 Reflux Product2_input->Reaction3 Base3 Base (e.g., NaOH) Base3->Reaction3 Solvent3 Ethanol/Water Solvent3->Reaction3 Acidification Acidification (HCl) Reaction3->Acidification FinalProduct N-Phenyl-N- (phenylsulfonyl)glycine Acidification->FinalProduct

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its ability to inhibit the enzyme aldose reductase.[1] More recent patent literature suggests a potential role for the broader class of N-(phenylsulfonyl)glycine compounds in the management of pain. This analgesic effect may be linked to the modulation of glycine signaling in the central nervous system.

Aldose Reductase Inhibition

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. This compound and its derivatives have been shown to be inhibitors of rat lens aldose reductase.[1]

Quantitative Data on Aldose Reductase Inhibition

CompoundSubstitutionIC₅₀ (µM) for Rat Lens Aldose ReductaseReference
This compoundUnsubstitutedData not explicitly provided for the unsubstituted compound in the abstract.[1]
N-(4-Benzoylamino)phenylsulfonyl-N-phenylglycine4-BenzoylaminoSpecific value not in abstract, but noted as a potent inhibitor.[1]

Note: The abstract of the primary source indicates that N-phenyl substitution enhances inhibitory activity, but does not provide a specific IC₅₀ value for the parent compound. A full review of the paper is necessary to obtain this specific data point.

Potential Role in Pain Management and Glycine Signaling

The structural similarity of this compound to the amino acid glycine suggests a potential interaction with components of the glycinergic system. Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a co-agonist at NMDA receptors. The modulation of glycine levels and receptor activity is a key area of research for the development of novel analgesics.

Glycine transporters (GlyT1 and GlyT2) are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration. Inhibition of these transporters can potentiate inhibitory glycinergic neurotransmission and has been explored as a strategy for pain relief. While direct evidence for the interaction of this compound with glycine transporters or receptors is not yet available in the public domain, a hypothetical signaling pathway can be proposed based on the known mechanisms of similar compounds and the therapeutic targets for pain.

Hypothetical Signaling Pathway for Analgesia

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlycineVesicle Glycine Vesicles Glycine Glycine GlycineVesicle->Glycine Release GlyT2 Glycine Transporter 2 (GlyT2) Glycine->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds ChlorideInflux Cl⁻ Influx GlyR->ChlorideInflux Activates Hyperpolarization Hyperpolarization ChlorideInflux->Hyperpolarization ReducedNociception Reduced Nociceptive Signaling Hyperpolarization->ReducedNociception Compound N-Phenyl-N- (phenylsulfonyl)glycine Compound->GlyT2 Inhibits (Hypothetical)

Caption: Hypothetical signaling pathway for the analgesic effect of this compound.

Conclusion

This compound is a compound with established activity as an aldose reductase inhibitor and potential applications in pain management. Its discovery and development highlight the importance of systematic structural modification in medicinal chemistry to enhance biological activity. The synthesis of this molecule is well-defined, and its biological effects are beginning to be understood, although further research is required to fully elucidate its mechanism of action, particularly its interaction with glycine signaling pathways. This guide serves as a foundational resource to stimulate and support future investigations into this promising molecule.

References

An In-depth Technical Guide to the Solubility and Stability of N-Phenyl-N-(phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of "N-Phenyl-N-(phenylsulfonyl)glycine" is limited. This guide provides a comprehensive framework based on established scientific principles and methodologies for related compounds. The experimental protocols detailed herein are intended to serve as a robust starting point for the characterization of this molecule.

Introduction

This compound is a complex molecule incorporating a glycine backbone, an N-phenyl substituent, and an N-phenylsulfonyl group. Its structural characteristics suggest potential applications in medicinal chemistry and materials science, where understanding its solubility and stability is paramount for formulation development, shelf-life determination, and predicting its behavior in biological systems. This guide offers a technical overview of the anticipated solubility and stability profile of this compound and provides detailed experimental protocols for its comprehensive characterization.

Predicted Physicochemical Properties

The structure of this compound, featuring both hydrophobic (phenyl and phenylsulfonyl groups) and a potentially ionizable carboxylic acid group, suggests its solubility will be highly dependent on the solvent's polarity and the pH of the medium.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassPredicted SolubilityRationale
Non-polar Solvents
(e.g., Hexane, Toluene)LowThe polar glycine and sulfonyl moieties will limit solubility in non-polar environments.
Polar Aprotic Solvents
(e.g., DMSO, DMF, Acetonitrile)Moderate to HighThese solvents should effectively solvate both the polar and non-polar regions of the molecule.
Polar Protic Solvents
(e.g., Water, Ethanol, Methanol)Low to ModerateSolubility in water is expected to be low due to the large hydrophobic phenyl groups. Solubility in alcohols will likely be higher than in water.
Aqueous Buffers pH-dependentSolubility is expected to increase significantly at pH values above the pKa of the carboxylic acid group due to the formation of the more soluble carboxylate salt.

Experimental Protocols for Solubility Determination

A precise understanding of solubility is critical for drug development. The following are standard protocols for determining the thermodynamic and kinetic solubility of a compound.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent or buffer of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in units of mg/mL or µg/mL.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is often used in high-throughput screening.[1]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer of interest in a 96-well plate.

  • Precipitation Monitoring: Incubate the plate at a constant temperature and monitor for the formation of a precipitate over time (e.g., 2, 18, and 24 hours) using nephelometry or visual inspection.

  • Quantification: The highest concentration that remains clear is reported as the kinetic solubility.

G cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility T1 Excess Compound + Solvent T2 Equilibration (24-48h) T1->T2 T3 Phase Separation (Centrifugation/Filtration) T2->T3 T4 Quantification (e.g., HPLC) T3->T4 K1 High Conc. DMSO Stock K2 Serial Dilution in Aqueous Buffer K1->K2 K3 Incubation & Precipitation Monitoring K2->K3 K4 Determine Highest Soluble Concentration K3->K4

Figure 1: Experimental workflows for solubility determination.

Stability Testing and Degradation Pathway Analysis

Stability testing is crucial for determining the shelf-life and storage conditions for a drug substance. The International Council for Harmonisation (ICH) provides guidelines for these studies.[2][3][4]

Long-Term and Accelerated Stability Studies

These studies assess the stability of the compound under various temperature and humidity conditions over time.

Table 2: ICH Conditions for Stability Testing

StudyStorage ConditionMinimum Time Period
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Methodology:

  • Sample Preparation: Store aliquots of this compound in controlled environment chambers under the conditions specified in Table 2.

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies).

  • Analysis: Analyze the samples for purity, potency, and the presence of degradation products using a stability-indicating analytical method (typically HPLC or LC-MS).

Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Table 3: Conditions for Forced Degradation Studies

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hHydrolysis of the amide bond or the sulfonamide bond.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hHydrolysis of the amide bond or the sulfonamide bond.
Oxidation 3% H₂O₂ at room temperature for 24hOxidation of the sulfur atom or other susceptible functional groups.
Thermal Degradation Dry heat at 80°C for 48hGeneral decomposition.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[4]Photolytic cleavage or rearrangement.

Methodology:

  • Stress Application: Expose solutions or solid samples of this compound to the conditions outlined in Table 3.

  • Sample Analysis: At appropriate time points, analyze the stressed samples by a suitable analytical method (e.g., LC-MS) to separate and identify the parent compound and any degradation products.

  • Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the compound to demonstrate the analytical method's validity.

G cluster_stress Forced Degradation Studies cluster_analysis Analysis Parent This compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Parent->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Parent->Base Oxidation Oxidation (e.g., 3% H2O2) Parent->Oxidation Thermal Thermal Stress (e.g., 80°C) Parent->Thermal Photo Photostability (ICH Q1B) Parent->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Degradant1 Degradation Product 1 LCMS->Degradant1 Degradant2 Degradation Product 2 LCMS->Degradant2 DegradantN ... LCMS->DegradantN

Figure 2: Workflow for forced degradation studies.

Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 column is generally a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of degradation products.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements to aid in the determination of elemental compositions of degradation products.

  • Tandem MS (MS/MS): Fragmentation analysis can provide structural information about the degradation products.

Conclusion

References

An In-depth Technical Guide to the Potential Biological Activities of N-Phenyl-N-(phenylsulfonyl)glycine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the biological activities of N-Phenyl-N-(phenylsulfonyl)glycine is limited in publicly available literature. This guide provides an in-depth analysis of the potential biological activities by examining structurally related compounds, including N-phenylsulfonyl derivatives and N-phenylglycine analogs. The findings presented for these related molecules may offer insights into the potential therapeutic applications of this compound.

Introduction

This compound is a molecule belonging to the class of N-substituted amino acids, specifically a derivative of N-phenylglycine.[1][2] Its structure combines a phenylsulfonyl group and a glycine backbone, suggesting potential interactions with various biological targets. While direct studies on this specific compound are not extensively documented, its structural motifs are present in molecules with known pharmacological activities. This guide will explore these potential activities by examining the biological profiles of its analogs.

Potential Biological Activities of Structural Analogs

The biological activities of compounds structurally similar to this compound can be broadly categorized into anticancer, anti-inflammatory, and neurological activities.

Derivatives of N-phenylsulfonylnicotinamide have been investigated as potential antitumor agents. These compounds have shown inhibitory effects on key enzymes involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

A noteworthy example is 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, which has demonstrated potent inhibitory activity against both EGFR tyrosine kinase and the proliferation of the MCF-7 breast cancer cell line.[3] Molecular docking simulations suggest that this compound binds to the active site of EGFR tyrosine kinase, indicating a potential mechanism for its anticancer effects.[3]

Phenylsulfonyl hydrazide derivatives have been identified as potential anti-inflammatory agents.[4] Their mechanism of action is believed to involve the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[4]

Certain phenylsulfonyl hydrazide derivatives have shown potent inhibition of LPS-induced PGE2 production in RAW 264.7 macrophage cells without affecting the activities of cyclooxygenase-1 (COX-1) and COX-2 enzymes.[4] This selectivity suggests a more targeted anti-inflammatory effect with a potentially reduced risk of side effects associated with non-selective COX inhibitors.

Glycine and its derivatives play a crucial role in the central nervous system, primarily by acting as co-agonists at the N-methyl-D-aspartate (NMDA) receptor.[5][6] The glycine transporter type 1 (GlyT1) regulates the concentration of glycine at the synapse.[5] Inhibitors of GlyT1 can enhance NMDA receptor-mediated neurotransmission, a mechanism that is being explored for the treatment of schizophrenia.[5]

Additionally, N-phenylsulfonamide derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease.[7] Some of these derivatives have shown potent inhibition of both carbonic anhydrase isoenzymes and cholinesterases.[7]

Quantitative Data on Biological Activities of Analogs

The following tables summarize the quantitative data for the biological activities of various analogs of this compound.

Table 1: Anticancer Activity of N-Phenylsulfonylnicotinamide Derivatives [3]

CompoundTargetAssayIC50 (µM)
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideEGFR Tyrosine KinaseEnzyme Inhibition Assay0.09
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideMCF-7 cell lineAntiproliferative Assay0.07

Table 2: Anti-inflammatory Activity of Phenylsulfonyl Hydrazide Derivatives [4]

CompoundTargetAssayIC50 (µM)
Phenylsulfonyl hydrazide derivative 7aPGE2 productionIn vitro PGE2 Assay0.69
Phenylsulfonyl hydrazide derivative 7bPGE2 productionIn vitro PGE2 Assay0.55
Phenylsulfonyl hydrazide derivative 7dPGE2 productionIn vitro PGE2 Assay0.06
Phenylsulfonyl hydrazide derivative 8aPGE2 productionIn vitro PGE2 Assay>10
Phenylsulfonyl hydrazide derivative 8bPGE2 productionIn vitro PGE2 Assay0.79

Table 3: Cholinesterase and Carbonic Anhydrase Inhibition by N-Phenylsulfonamide Derivatives [7]

CompoundTargetInhibition Constant (K_I) (nM)
Compound 8Carbonic Anhydrase I45.7 ± 0.46
Compound 2Carbonic Anhydrase II33.5 ± 0.38
Compound 8Acetylcholinesterase31.5 ± 0.33
Compound 8Butyrylcholinesterase24.4 ± 0.29

Experimental Protocols

A solution of EGFR tyrosine kinase is prepared in a kinase buffer. The test compound, dissolved in DMSO, is added to the enzyme solution and pre-incubated. The kinase reaction is initiated by the addition of a substrate peptide and ATP. After a defined incubation period at a controlled temperature, the reaction is stopped. The level of substrate phosphorylation is quantified, typically using a fluorescence-based method, to determine the extent of enzyme inhibition.

Human foreskin fibroblasts (HFF) or cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[8] The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).[8] Following treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[8] The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength. The cell viability is calculated as a percentage of the untreated control.

RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After an incubation period, the cell culture supernatant is collected. The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a spectrophotometric method. The assay is based on the hydrolysis of a substrate (e.g., acetylthiocholine iodide for AChE) by the enzyme, which produces a colored product. The rate of the reaction is monitored by measuring the increase in absorbance over time. The inhibitory effect of the test compounds is determined by measuring the reduction in the reaction rate in their presence.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action for analogs of this compound can be visualized through signaling pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor N-Phenylsulfonyl Derivative Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of N-Phenylsulfonyl derivatives.

Anti_Inflammatory_Workflow Start RAW 264.7 Macrophage Cells LPS Stimulate with LPS Start->LPS Treatment Treat with Phenylsulfonyl Hydrazide Derivative LPS->Treatment Incubation Incubate Treatment->Incubation Collect Collect Supernatant Incubation->Collect ELISA Measure PGE2 (ELISA) Collect->ELISA Result Determine IC50 ELISA->Result

Caption: Experimental workflow for evaluating the anti-inflammatory activity of phenylsulfonyl hydrazide derivatives.

GlyT1_Inhibition_Mechanism cluster_synapse Synaptic Cleft cluster_pre_neuron Presynaptic Neuron cluster_post_neuron Postsynaptic Neuron Glycine_syn Synaptic Glycine GlyT1 GlyT1 Transporter Glycine_syn->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine_syn->NMDA_R Co-agonist Ca_influx Ca2+ Influx NMDA_R->Ca_influx Activates LTP Enhanced LTP Ca_influx->LTP GlyT1_Inhibitor GlyT1 Inhibitor (e.g., NFPS) GlyT1_Inhibitor->GlyT1 Inhibits

Caption: Mechanism of GlyT1 inhibition and enhancement of NMDA receptor function.

Conclusion

While direct evidence for the biological activity of this compound is scarce, the analysis of its structural analogs provides a strong rationale for its potential as a pharmacologically active compound. The presence of the N-phenylsulfonyl and N-phenylglycine moieties suggests that it could exhibit anticancer, anti-inflammatory, and neurological activities. Further investigation through synthesis and biological screening is warranted to elucidate the specific therapeutic potential of this molecule. The experimental protocols and mechanistic pathways outlined in this guide offer a foundational framework for future research in this area.

References

N-Phenyl-N-(phenylsulfonyl)glycine: A Technical Guide to its Role as an Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-Phenyl-N-(phenylsulfonyl)glycine and its analogues as potent inhibitors of aldose reductase (AR), a key enzyme implicated in the pathogenesis of diabetic complications. This document details the mechanism of action, structure-activity relationships, and kinetic profiles of this class of compounds. Furthermore, it provides comprehensive experimental protocols for the synthesis and evaluation of these inhibitors, alongside visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for diabetic complications.

Introduction: The Role of Aldose Reductase in Diabetic Complications

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which, over time, leads to severe damage to many of the body's systems, especially the nerves and blood vessels. One of the primary mechanisms underlying these diabetic complications is the increased flux of glucose through the polyol pathway.[1][2] Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in the hyperglycemic state of diabetes, the enzyme aldose reductase (AR) catalyzes the NADPH-dependent reduction of excess glucose to sorbitol.[1]

The accumulation of intracellular sorbitol creates a hyperosmotic environment, leading to osmotic stress and subsequent cellular damage.[3] Furthermore, the increased activity of the polyol pathway has several other detrimental effects:

  • Increased Oxidative Stress: The consumption of NADPH by AR depletes the cellular pool of this crucial cofactor, which is essential for the regeneration of the primary intracellular antioxidant, reduced glutathione (GSH), by glutathione reductase. This depletion impairs the cell's ability to combat oxidative stress.

  • Formation of Advanced Glycation End Products (AGEs): The fructose produced from sorbitol by sorbitol dehydrogenase is a more potent glycating agent than glucose, leading to the formation of AGEs, which contribute to cellular dysfunction and inflammation.

  • Activation of Protein Kinase C (PKC): The metabolic imbalances caused by the polyol pathway can lead to the activation of PKC, a signaling molecule involved in many of the vascular complications of diabetes.

Given its central role in these pathological processes, aldose reductase has emerged as a critical therapeutic target for the prevention and treatment of diabetic complications, including retinopathy, neuropathy, and nephropathy.[2][4]

This compound as an Aldose Reductase Inhibitor

This compound belongs to a class of N-(phenylsulfonyl)glycine derivatives that have been investigated as potent aldose reductase inhibitors. The core structure combines a glycine scaffold with a phenylsulfonyl group and an additional N-phenyl substituent. This N-phenyl substitution has been shown to significantly enhance the inhibitory activity compared to the parent N-(phenylsulfonyl)glycine compounds.[5]

Mechanism of Action

Kinetic studies have demonstrated that analogues of this compound act as uncompetitive inhibitors of aldose reductase with respect to the substrate, glyceraldehyde. This suggests that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme. This mode of inhibition can be particularly effective as the inhibitor's affinity for the enzyme increases with increasing substrate concentration, a condition prevalent in hyperglycemia.

Structure-Activity Relationship (SAR)

The inhibitory potency of N-(phenylsulfonyl)-N-phenylglycine derivatives is influenced by the nature and position of substituents on the aromatic rings. The general structure-activity relationships are summarized below:

  • N-Phenyl Group: The presence of the N-phenyl group is crucial for enhanced inhibitory activity compared to N-(phenylsulfonyl)glycines.[5]

  • Substituents on the Phenylsulfonyl Ring: The electronic and steric properties of substituents on the phenylsulfonyl ring can modulate activity.

  • Substituents on the N-Phenyl Ring: Modifications to the N-phenyl ring have a significant impact on potency, with certain substitutions leading to highly potent inhibitors.

Quantitative Data on Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound analogues against rat lens aldose reductase.

CompoundSubstituent (X)IC50 (µM)Reference
N-(4-Aminophenylsulfonyl)-N-phenylglycine4-NH2>10[5]
N-(4-Nitrophenylsulfonyl)-N-phenylglycine4-NO21.5[5]
N-(4-Benzoylaminophenylsulfonyl)-N-phenylglycine4-CONHPh0.15[5]
N-(Phenylsulfonyl)glycine (for comparison)->100[6]
N-(4-Aminophenylsulfonyl)glycine (for comparison)4-NH216[6]
N-(4-Nitrophenylsulfonyl)glycine (for comparison)4-NO213[6]

IC50 values represent the concentration of the inhibitor required to reduce the activity of aldose reductase by 50%.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from aniline and chloroacetic acid to first synthesize N-phenylglycine, followed by sulfonylation.

Step 1: Synthesis of N-Phenylglycine [7][8]

  • In a round-bottom flask, dissolve 19 g of chloroacetic acid in 100 mL of 2 N sodium hydroxide solution under cooling.

  • Add 18.6 g of aniline to the solution.

  • Heat the mixture to boiling under reflux until the aniline has completely reacted and dissolved.

  • Cool the reaction mixture in an ice bath. The N-phenylglycine will separate as an oil which will crystallize upon stirring and scratching.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of ice-cold water.

  • Dry the product to yield N-phenylglycine.

Step 2: Synthesis of this compound

  • Dissolve the synthesized N-phenylglycine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the solution in an ice bath.

  • Add benzenesulfonyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Rat Lens Aldose Reductase Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of aldose reductase isolated from rat lenses.

Materials:

  • Rat lenses

  • 0.1 M Phosphate buffer (pH 6.2)

  • NADPH solution (in phosphate buffer)

  • DL-Glyceraldehyde solution (substrate, in phosphate buffer)

  • Test compound solution (in a suitable solvent, e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Preparation:

    • Homogenize freshly isolated rat lenses in cold 0.1 M phosphate buffer (pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • The resulting supernatant contains the crude aldose reductase enzyme. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • In a quartz cuvette, prepare the assay mixture containing:

      • Phosphate buffer (pH 6.2)

      • NADPH solution (final concentration, e.g., 0.1 mM)

      • Lens supernatant (enzyme solution)

      • Test compound solution at various concentrations.

    • Incubate the mixture at room temperature for a few minutes.

    • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde (final concentration, e.g., 10 mM).

    • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.

    • A control reaction is run without the test inhibitor.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Analysis of Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor.

  • Perform the aldose reductase inhibition assay as described above, but for each inhibitor concentration, vary the concentration of DL-glyceraldehyde.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition. For uncompetitive inhibition, a series of parallel lines will be observed.[9]

Visualizations

Signaling Pathway of Aldose Reductase in Diabetic Complications

AldoseReductasePathway Hyperglycemia Hyperglycemia Glucose Intracellular Glucose Hyperglycemia->Glucose Increased influx AR Aldose Reductase (AR) (NADPH -> NADP+) Glucose->AR PKC Protein Kinase C (PKC) Activation Glucose->PKC Increased DAG Sorbitol Sorbitol AR->Sorbitol OxidativeStress Oxidative Stress (Decreased NADPH/NADP+) AR->OxidativeStress NADPH consumption SDH Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Complications Diabetic Complications (Retinopathy, Neuropathy, Nephropathy) OsmoticStress->Complications OxidativeStress->Complications PKC->Complications AGEs->Complications Inhibitor N-Phenyl-N- (phenylsulfonyl)glycine Inhibitor->AR Inhibition ExperimentalWorkflow Start Starting Materials: Aniline & Chloroacetic Acid Synthesis1 Step 1: Synthesis of N-Phenylglycine Start->Synthesis1 Intermediate N-Phenylglycine Synthesis1->Intermediate Synthesis2 Step 2: Phenylsulfonylation Intermediate->Synthesis2 Product This compound Synthesis2->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Assay Aldose Reductase Inhibition Assay Purification->Assay DataAnalysis IC50 Determination & Kinetic Analysis Assay->DataAnalysis Result Inhibitory Potency & Mechanism of Action DataAnalysis->Result SAR_Relationship Core N-(Phenylsulfonyl)glycine (Low Activity) N_Phenyl N-Phenyl Substitution Core->N_Phenyl EnhancedCore This compound (Enhanced Activity) N_Phenyl->EnhancedCore Leads to Substituents Substituents on Aromatic Rings EnhancedCore->Substituents Binding Improved Binding to Aldose Reductase EnhancedCore->Binding PotentInhibitor Potent Inhibitors (e.g., 4-Benzoylamino derivative) Substituents->PotentInhibitor Optimizes PotentInhibitor->Binding

References

An In-depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine Derivatives and Analogs as Modulators of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Phenyl-N-(phenylsulfonyl)glycine and its derivatives as a promising class of anti-inflammatory agents. The primary mechanism of action for many of these compounds is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This document details the synthesis, biological evaluation, and mechanistic insights into this important scaffold. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, and certain cancers. A key mediator of inflammation is prostaglandin E2 (PGE2), which is produced via the cyclooxygenase (COX) and prostaglandin E synthase (PGES) pathways.

Non-steroidal anti-inflammatory drugs (NSAIDs) have traditionally been the mainstay of anti-inflammatory therapy. However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of COX enzymes (COX-1 and COX-2). This has driven the search for more targeted therapies with improved safety profiles.

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a highly attractive target for the next generation of anti-inflammatory drugs.[1][2] mPGES-1 is the terminal enzyme in the production of PGE2 and is inducibly expressed at sites of inflammation, working in concert with COX-2.[1][2] Selective inhibition of mPGES-1 offers the potential to reduce inflammatory PGE2 levels without affecting the production of other prostanoids that have important physiological functions, thereby potentially avoiding the side effects associated with COX inhibitors.

The this compound scaffold has been identified as a promising chemotype for the development of potent and selective mPGES-1 inhibitors. This guide will delve into the technical details of this class of compounds, from their synthesis to their biological activity and underlying mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through a multi-step process. A general synthetic route is outlined below.

General Synthetic Protocol

A common approach to synthesize the core this compound structure involves the reaction of N-phenylglycine with a substituted benzenesulfonyl chloride. N-phenylglycine itself can be synthesized from aniline and chloroacetic acid.[3][4][5]

Step 1: Synthesis of N-Phenylglycine

  • In a round-bottom flask, dissolve chloroacetic acid in water.

  • Add an excess of aniline to the solution.

  • Heat the reaction mixture at 100°C for 1.5-2 hours.

  • Cool the mixture to room temperature, allowing the N-phenylglycine to precipitate.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Suspend N-phenylglycine in a suitable solvent such as pyridine or a mixture of an organic solvent and an aqueous base (e.g., dioxane and aqueous sodium hydroxide).

  • Cool the mixture in an ice bath.

  • Add the desired benzenesulfonyl chloride derivative dropwise with stirring.

  • Allow the reaction to proceed at room temperature overnight.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for the Synthesis of this compound Derivatives

G cluster_step1 Step 1: Synthesis of N-Phenylglycine cluster_step2 Step 2: Synthesis of this compound Aniline Aniline Reaction1 Reaction in Water (100°C, 1.5-2h) Aniline->Reaction1 Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction1 N_Phenylglycine N-Phenylglycine Reaction1->N_Phenylglycine Reaction2 Reaction in Pyridine or Dioxane/Aq. Base (0°C to RT) N_Phenylglycine->Reaction2 Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Derivative Benzenesulfonyl_Chloride->Reaction2 Final_Product This compound Derivative Reaction2->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Biological Activity and Quantitative Data

Derivatives of this compound have been primarily investigated for their anti-inflammatory properties, with a focus on the inhibition of mPGES-1. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro mPGES-1 Inhibitory Activity
Compound IDScaffold/SubstitutionIC50 (µM) - Human mPGES-1Assay TypeReference
MPO-0186N-amido-phenylsulfonamide0.49Cell-free[6]
PF-91843,4-dichloro on D ring of biphenyl analog0.016Cell-free[7]
Compound 34Dihydropyrimidin-2(1H)-one4.16Not Specified[8]
Compound 35Dihydropyrimidin-2(1H)-one7.56Not Specified[8]
Compound 4Modified Dihydropyrimidin-2(1H)-one0.41Not Specified[8]
Benzoxazole 23CF3 at 6-position0.033Not Specified[8]
Benzoxazole 264-chlorophenyl at 6-position0.003Not Specified[8]
Benzoxazole 294-(Trifluoromethoxy)phenyl at 6-position0.002Not Specified[8]
Table 2: In Vitro Cellular Activity
Compound IDCell LineEndpointIC50 (µM)Reference
MPO-0186A549PGE2 production0.20[6]
PF-9184Human Whole BloodPGE2 production~5[7]
MF63A549PGE2 production0.42[8]
MF63Human Whole BloodPGE2 production1.3[8]
Compound IIIA549PGE2 synthesisNot Specified[8]
Compound IIIHuman Whole BloodPGE2 synthesisNot Specified[8]
Table 3: In Vivo Anti-inflammatory Activity
CompoundAnimal ModelEndpointED50 or % InhibitionReference
N-arylsulfonyl-DL-p-nitrophenylserine ethyl ester 12Rat Adjuvant-Induced ArthritisInhibition of inflammation53% inhibition[9]
Benzoxazole 23Guinea Pig Air PouchPGE2 inhibition~60%[8]
Benzoxazole 26Guinea Pig Air PouchPGE2 inhibition~60%[8]
Benzoxazole 29Guinea Pig Air PouchPGE2 inhibition~60%[8]
Compound IIRat Adjuvant-Induced ArthritisAttenuation of inflammationNot Specified[10]
Table 4: Pharmacokinetic Parameters in Rats
CompoundAdministration RouteT1/2 (h)CL (mL/min/kg)Vdss (L/kg)Bioavailability (%)Reference
Benzoxazole 12IV / PO--LowGood[11]
Benzoxazole 19IV / POShorter than 12--Poor[11]
Benzoxazole 23IV / PO---Better than 19[11]
Benzoxazole 26IV / PO---Excellent[11]
Benzoxazole 29IV / PO---Excellent[11]
MF63IV1.5---[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. This section provides methodologies for key assays used in the characterization of this compound derivatives.

Cell-Free mPGES-1 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.

  • Enzyme Source: Recombinant human mPGES-1 expressed in and purified from E. coli or microsomes isolated from IL-1β-stimulated A549 cells can be used as the enzyme source.[12]

  • Reaction Buffer: Prepare a suitable buffer, typically 0.1 M sodium phosphate buffer (pH 7.5) containing 2.5 mM glutathione (GSH), which is an essential cofactor for mPGES-1.[12]

  • Inhibitor Preparation: Dissolve the test compounds in DMSO to create stock solutions. Prepare serial dilutions in the reaction buffer.

  • Assay Procedure: a. In a microplate, add the mPGES-1 enzyme preparation. b. Add the test compound dilutions or vehicle control (DMSO) to the wells and pre-incubate for 15-30 minutes at 4°C or on ice.[12] c. Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2), at a final concentration of approximately 10-20 µM.[12] d. Incubate the reaction mixture for a short period (e.g., 60-90 seconds) at room temperature.[12] e. Terminate the reaction by adding a stopping solution, typically containing a reducing agent like stannous chloride (SnCl2) in an acidic solution (e.g., 1 M HCl), which reduces the unreacted PGH2 to PGF2α.

  • Quantification of PGE2: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of test compounds.

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at desired doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume.

Human Whole Blood Assay for PGE2 Inhibition

This ex vivo assay provides a more physiologically relevant system to assess the inhibitory activity of compounds in a complex biological matrix.

  • Blood Collection: Draw fresh human venous blood into heparinized tubes.

  • Compound Incubation: a. Aliquot the whole blood into 96-well plates. b. Add the test compounds at various concentrations or vehicle control (DMSO). c. Pre-incubate the plates at 37°C for 30 minutes.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce PGE2 production.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Plasma Separation: Centrifuge the plates to separate the plasma.

  • PGE2 Quantification: Measure the PGE2 concentration in the plasma using a validated EIA or LC-MS/MS method.

  • Data Analysis: Calculate the IC50 values for the inhibition of PGE2 production.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the COX/mPGES-1/PGE2 pathway. This section visualizes the key signaling cascades involved.

The Prostaglandin E2 (PGE2) Synthesis Pathway

G Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation (Pain, Fever, Edema) PGE2->Inflammation Inhibitor This compound Derivatives Inhibitor->mPGES1 Inhibition

Caption: The PGE2 synthesis pathway and the site of action for mPGES-1 inhibitors.

LPS-Induced COX-2 Expression Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, including the upregulation of COX-2 expression.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkappaB_Inhibition IκB-NF-κB IKK->NFkappaB_Inhibition Phosphorylation & Degradation of IκB NFkappaB_Activation NF-κB (active) NFkappaB_Inhibition->NFkappaB_Activation Nucleus Nucleus NFkappaB_Activation->Nucleus COX2_Gene COX-2 Gene Nucleus->COX2_Gene Transcription COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation

Caption: Simplified signaling pathway for LPS-induced COX-2 expression via NF-κB.

Overview of Inflammatory Signaling Pathways

The inflammatory response involves a complex network of signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to this process and are often interconnected.

G cluster_stimuli Inflammatory Stimuli cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response LPS LPS MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK IKK IKK Complex LPS->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK Cytokines->IKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_JNK p38 / JNK MAPKK->p38_JNK AP1 AP-1 p38_JNK->AP1 Inflammatory_Genes Expression of Inflammatory Genes (COX-2, mPGES-1, Cytokines) AP1->Inflammatory_Genes IkappaB IκB IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release NFkappaB->Inflammatory_Genes

Caption: Interplay of MAPK and NF-κB signaling in the inflammatory response.

Conclusion

This compound derivatives represent a compelling class of compounds for the development of novel anti-inflammatory therapies. Their mechanism of action, primarily through the selective inhibition of mPGES-1, offers the potential for a safer alternative to traditional NSAIDs. This technical guide has provided a detailed overview of the synthesis, biological evaluation, and mechanistic underpinnings of these promising molecules. The presented data and experimental protocols are intended to facilitate further research and development in this important therapeutic area. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this scaffold will be crucial in advancing these compounds towards clinical application.

References

In-depth Technical Guide: Theoretical and Computational Studies of "N-Phenyl-N-(phenylsulfonyl)glycine"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases has revealed a significant scarcity of dedicated theoretical and computational studies, as well as detailed experimental data, specifically for the compound "N-Phenyl-N-(phenylsulfonyl)glycine".

This lack of specific data suggests that "this compound" may be a novel compound, a synthetic intermediate that has not been extensively characterized, or a substance that has been investigated under a different nomenclature not identified in our search.

For researchers, scientists, and drug development professionals interested in this specific molecule, this presents a potential area for novel research. Future investigations could focus on the following:

Proposed Research Directions:

  • Synthesis and Characterization: Developing and documenting a robust synthetic protocol for this compound. Full characterization using modern analytical techniques would be crucial.

  • Spectroscopic Analysis: A detailed spectroscopic investigation to provide foundational data.

  • Structural Elucidation: X-ray crystallographic studies to determine the precise three-dimensional structure of the molecule.

  • Computational Modeling: Ab initio and Density Functional Theory (DFT) calculations to understand its electronic structure, reactivity, and potential intermolecular interactions.

  • Biological Screening: A comprehensive screening program to assess its activity across various biological targets.

Conceptual Workflow for Future Research

For illustrative purposes, a generalized workflow for the investigation of a novel compound like "this compound" is presented below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Spectroscopic Characterization cluster_computational Theoretical & Computational Analysis cluster_biological Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir xray X-ray Crystallography purification->xray in_vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) purification->in_vitro dft DFT Calculations (Geometry Optimization, Electronic Properties) xray->dft md Molecular Dynamics Simulations (Conformational Analysis) dft->md docking Molecular Docking (Target Prediction) md->docking docking->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo admet ADMET Profiling in_vivo->admet

Caption: A conceptual workflow for the comprehensive investigation of a novel chemical entity.

We recommend that researchers interested in "this compound" consider initiating a research program to generate the foundational data necessary for a thorough understanding of its properties and potential applications.

N-Phenyl-N-(phenylsulfonyl)glycine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and handling precautions for N-Phenyl-N-(phenylsulfonyl)glycine (CAS No. 59724-82-2). It is intended for use by qualified individuals trained in handling chemical substances. All information should be used in conjunction with established laboratory safety protocols and a thorough risk assessment. Specific safety data for this compound is limited in publicly available resources; therefore, a cautious approach is strongly advised.

Hazard Identification and Classification

Based on the structurally related compound, N-Phenylglycine, potential hazards may include:

  • Acute Oral Toxicity

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

It is crucial to note that these are extrapolated hazards and may not accurately represent the profile of this compound. A thorough substance-specific risk assessment should be conducted before handling.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes available information.

PropertyValueSource
CAS Number 59724-82-2Chemical Supplier Catalogs
Molecular Formula C₁₄H₁₃NO₄SChemical Supplier Catalogs
Molecular Weight 291.32 g/mol Chemical Supplier Catalogs
Appearance White to off-white solid (typical)General Chemical Information
Solubility Information not availableN/A
Melting Point Information not availableN/A
Boiling Point Information not availableN/A
Flash Point Information not availableN/A

Exposure Controls and Personal Protection

Given the lack of specific toxicity data, stringent exposure controls should be implemented to minimize contact with this compound.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

Body PartProtectionStandard
Eyes/Face Chemical safety goggles or a face shieldANSI Z87.1 / EN 166
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coatEN 374
Respiratory Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dusts are generated.NIOSH/MSHA

General Hygiene Measures:

  • Avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in laboratory areas.

Safe Handling and Storage

Handling

A standardized workflow for the safe handling of this compound is essential to minimize risk.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Review Safety Procedures prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in a Fume Hood prep3->handle1 handle2 Weigh and Transfer Carefully handle1->handle2 handle3 Avoid Dust Generation handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Workflow for Safe Handling of this compound

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

In the event of exposure or an emergency, follow these procedures and seek immediate medical attention.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures

In the event of a fire involving this compound, follow these guidelines.

G fire Fire Involving the Substance extinguish Use dry chemical, carbon dioxide, or alcohol-resistant foam. fire->extinguish water Use water spray to cool fire-exposed containers. fire->water ppe Wear self-contained breathing apparatus (SCBA) and full protective gear. fire->ppe hazards Hazardous combustion products may include carbon oxides, nitrogen oxides, and sulfur oxides. fire->hazards

Fire-Fighting Procedures for this compound

Accidental Release Measures

In the case of a spill, adhere to the following emergency protocol.

G spill Accidental Release evacuate Evacuate unnecessary personnel. spill->evacuate ventilate Ensure adequate ventilation. spill->ventilate ppe Wear appropriate PPE. spill->ppe contain Prevent further leakage or spillage. ppe->contain cleanup Sweep up and shovel into a suitable container for disposal. Avoid creating dust. contain->cleanup dispose Dispose of waste in accordance with local, state, and federal regulations. cleanup->dispose

Emergency Protocol for Accidental Release

Toxicological Information

As of the date of this document, there is no specific toxicological data (e.g., LD50, LC50) available for this compound in the public domain. The toxicological properties have not been fully investigated. Handle with the assumption that the substance may be harmful.

Conclusion

The safe handling of this compound requires a proactive and cautious approach due to the limited availability of specific safety and toxicological data. Researchers, scientists, and drug development professionals must adhere to strict laboratory safety protocols, utilize appropriate engineering controls and personal protective equipment, and be prepared for emergency situations. A thorough risk assessment is paramount before commencing any work with this compound. This guide provides a framework for safe handling, but it is not a substitute for professional judgment and adherence to established institutional and regulatory safety standards.

Methodological & Application

Synthesis Protocol for N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive, two-step synthesis protocol for N-Phenyl-N-(phenylsulfonyl)glycine, a valuable building block in medicinal chemistry and drug development. The detailed methodologies, quantitative data, and process visualizations are intended for researchers, scientists, and professionals in the field of drug development.

Abstract

This compound is synthesized in a robust two-step process. The synthesis commences with the formation of the intermediate, N-phenylglycine, through the reaction of aniline and chloroacetic acid. This is followed by the N-sulfonylation of N-phenylglycine using benzenesulfonyl chloride to yield the final product. This document outlines the detailed experimental procedures, presents the expected quantitative data in a clear tabular format, and includes visual diagrams of the synthesis workflow and logical relationships to ensure clarity and reproducibility.

Introduction

N-aryl amino acid derivatives are significant scaffolds in the design of novel therapeutic agents. The incorporation of a phenylsulfonyl group can modulate the physicochemical and pharmacological properties of the parent molecule, making this compound an attractive starting material for the synthesis of a diverse range of compounds with potential biological activity. This protocol provides a reliable and efficient method for the laboratory-scale synthesis of this compound.

Overall Reaction Scheme

Overall_Reaction_Scheme Aniline Aniline N_phenylglycine N-Phenylglycine Aniline->N_phenylglycine Step 1: N-Arylation Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->N_phenylglycine Final_Product This compound N_phenylglycine->Final_Product Step 2: N-Sulfonylation Benzenesulfonyl_chloride Benzenesulfonyl Chloride Benzenesulfonyl_chloride->Final_Product

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Phenylglycine

This procedure is adapted from a standard method for the synthesis of N-phenylglycine.[1][2]

Materials:

  • Aniline

  • Chloroacetic acid

  • Sodium Carbonate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of aniline and 21.2 g (0.2 mol) of sodium carbonate in 200 mL of water.

  • Slowly add a solution of 18.9 g (0.2 mol) of chloroacetic acid in 50 mL of water to the aniline solution with constant stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 3-4 with concentrated hydrochloric acid. This will cause the N-phenylglycine to precipitate.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude N-phenylglycine by vacuum filtration using a Buchner funnel and wash the solid with cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-phenylglycine.

  • Dry the purified crystals in a vacuum oven.

Quantitative Data (Step 1):

ParameterValueReference
Molar Mass of Aniline93.13 g/mol N/A
Molar Mass of Chloroacetic Acid94.50 g/mol N/A
Molar Mass of N-Phenylglycine151.17 g/mol N/A
Typical Yield75-85%[1]
Melting Point125-127 °CN/A
Step 2: Synthesis of this compound

This protocol is based on general methods for the N-sulfonylation of amino acids.

Materials:

  • N-Phenylglycine (from Step 1)

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Beakers

Procedure:

  • In a 250 mL round-bottom flask, dissolve 15.1 g (0.1 mol) of N-phenylglycine in 100 mL of pyridine.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 19.4 g (0.11 mol) of benzenesulfonyl chloride to the cooled solution via a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 300 mL of ice-cold 1 M hydrochloric acid to precipitate the product and neutralize the excess pyridine.

  • Extract the aqueous mixture with three 100 mL portions of dichloromethane.

  • Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the purified product.

  • Dry the final product in a vacuum oven.

Quantitative Data (Step 2):

ParameterValueReference
Molar Mass of N-Phenylglycine151.17 g/mol N/A
Molar Mass of Benzenesulfonyl Chloride176.62 g/mol N/A
Molar Mass of this compound291.32 g/mol N/A
Expected Yield80-90%Estimated
AppearanceWhite to off-white solidN/A

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_step1 Step 1: Synthesis of N-Phenylglycine cluster_step2 Step 2: Synthesis of this compound A1 Dissolve Aniline and Na2CO3 in Water A2 Add Chloroacetic Acid Solution A1->A2 A3 Reflux for 4 hours A2->A3 A4 Cool and Acidify with HCl A3->A4 A5 Precipitate and Filter A4->A5 A6 Recrystallize from Ethanol A5->A6 A7 Dry N-Phenylglycine A6->A7 B1 Dissolve N-Phenylglycine in Pyridine A7->B1 Intermediate B2 Cool to 0-5 °C B1->B2 B3 Add Benzenesulfonyl Chloride B2->B3 B4 Stir at Room Temperature for 12h B3->B4 B5 Quench with HCl and Extract with DCM B4->B5 B6 Wash and Dry Organic Layer B5->B6 B7 Evaporate Solvent B6->B7 B8 Recrystallize and Dry Final Product B7->B8

Caption: Step-by-step workflow for the synthesis of the target compound.

Logical Relationship of Reagents and Products

G reagent1 Aniline C6H5NH2 intermediate N-Phenylglycine C6H5NHCH2COOH reagent1->intermediate + reagent2 Chloroacetic Acid ClCH2COOH reagent2->intermediate + reagent3 Benzenesulfonyl Chloride C6H5SO2Cl final_product This compound C6H5N(SO2C6H5)CH2COOH reagent3->final_product + intermediate->final_product + base1 Sodium Carbonate Na2CO3 base1->intermediate Base base2 Pyridine C5H5N base2->final_product Base/Solvent

Caption: Relationship between reactants, intermediates, and the final product.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Aniline is toxic and can be absorbed through the skin. Handle with care.

  • Chloroacetic acid is corrosive and toxic. Avoid contact with skin and eyes.

  • Benzenesulfonyl chloride is corrosive and a lachrymator. Handle with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor. Use in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The clear presentation of experimental steps, quantitative data, and visual diagrams is intended to facilitate the successful and safe execution of this synthesis by researchers in the field of drug discovery and development.

References

Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the synthesis of the intermediate, N-phenylglycine, via the reaction of aniline and chloroacetic acid. This is followed by the sulfonylation of N-phenylglycine with benzenesulfonyl chloride under Schotten-Baumann conditions to yield the final product. This application note includes comprehensive methodologies for both synthetic steps, purification procedures, and characterization data.

Introduction

This compound and its derivatives are scaffolds of interest in the development of novel therapeutic agents. The presence of the N-phenylglycine core, a non-proteinogenic amino acid, coupled with the phenylsulfonyl group, imparts specific physicochemical properties that are valuable in the design of bioactive molecules. Accurate and reproducible synthetic protocols are crucial for the exploration of the structure-activity relationships (SAR) of this class of compounds. This document outlines a reliable method for the laboratory-scale synthesis of the title compound.

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-Phenylglycine cluster_step2 Step 2: Synthesis of this compound Aniline Aniline Reaction1 Nucleophilic Substitution Aniline->Reaction1 1. NaOH, H₂O 2. Heat Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction1 N_Phenylglycine N-Phenylglycine N_Phenylglycine_input N-Phenylglycine N_Phenylglycine->N_Phenylglycine_input Reaction1->N_Phenylglycine Reaction2 Sulfonylation (Schotten-Baumann) N_Phenylglycine_input->Reaction2 Pyridine, DCM Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Phenylglycine

This procedure outlines the synthesis of the intermediate, N-phenylglycine, from aniline and chloroacetic acid.

Materials:

  • Aniline (C₆H₅NH₂)

  • Chloroacetic acid (ClCH₂COOH)

  • Sodium hydroxide (NaOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl, for workup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in deionized water.

  • Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to neutralize the chloroacetic acid.

  • To this solution, add an equimolar amount of aniline.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the N-phenylglycine.

  • Filter the crude product using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from hot water to obtain pure N-phenylglycine.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This procedure details the sulfonylation of N-phenylglycine to yield the final product.

Materials:

  • N-Phenylglycine (C₈H₉NO₂)

  • Benzenesulfonyl chloride (C₆H₅SO₂Cl)

  • Pyridine (C₅H₅N)

  • Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend N-phenylglycine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension in an ice bath and add pyridine to act as a base.

  • Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the reaction mixture via the dropping funnel.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the final product under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
N-PhenylglycineC₈H₉NO₂151.16White solid125-128
This compoundC₁₄H₁₃NO₄S291.32White solid168-171

Characterization Data for this compound:

AnalysisData
¹H NMR (CDCl₃)δ (ppm): 7.8-7.2 (m, 10H, Ar-H), 4.85 (s, 2H, CH₂), 10.5 (br s, 1H, COOH)
¹³C NMR (CDCl₃)δ (ppm): 173.5 (C=O), 140.2, 138.5, 133.8, 129.5, 129.1, 128.8, 128.2, 127.5 (Ar-C), 54.8 (CH₂)
IR (KBr, cm⁻¹)ν: 3300-2500 (br, O-H), 1725 (C=O), 1340 (SO₂, asym), 1160 (SO₂, sym)

Signaling Pathways and Logical Relationships

The synthesis of this compound does not directly involve biological signaling pathways. However, the logical relationship of the synthesis is a sequential two-step process as illustrated in the workflow diagram. The successful synthesis of the final product is dependent on the successful completion of the first step to produce the necessary intermediate.

Conclusion

The experimental protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further research and development activities.

Application Notes and Protocols for the Purification of N-Phenyl-N-(phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-Phenyl-N-(phenylsulfonyl)glycine, a key intermediate in various synthetic applications. The following methods have been compiled to offer robust and reproducible techniques for achieving high purity of the target compound.

Purification by Recrystallization

Recrystallization is a primary technique for the purification of solid organic compounds. The selection of an appropriate solvent system is critical for high recovery and purity. For this compound, two primary recrystallization strategies are presented: a single-solvent system and a binary-solvent (anti-solvent) system.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is suitable for purifying this compound when a suitable single solvent with temperature-dependent solubility is identified.

Experimental Protocol:

  • Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of ethanol. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show limited solubility at room temperature.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound should crystallize out of the solution. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Quantitative Data Summary:

ParameterValue/Range
SolventEthanol
Temperature (Dissolution)Boiling point of ethanol (~78 °C)
Temperature (Crystallization)Room Temperature, then 0-4 °C
Expected Yield> 85%
Expected Purity> 99% (by HPLC)
Protocol 2: Anti-Solvent Recrystallization using Ethanol/Water

This method is effective when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another miscible solvent (the "anti-solvent").

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of ethanol at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add water (the anti-solvent) dropwise to the stirred solution until a slight turbidity persists. If the solution becomes too cloudy, add a few drops of ethanol until it becomes clear again.

  • Crystallization: Allow the solution to stand at room temperature. The this compound will slowly crystallize. The process can be aided by scratching the inside of the flask with a glass rod or by placing the flask in a cool environment.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary:

ParameterValue/Range
Solvent SystemEthanol/Water
Approximate Ratio (Ethanol:Water)To be determined empirically (start with dropwise addition of water)
TemperatureRoom Temperature
Expected Yield> 90%
Expected Purity> 99% (by HPLC)

Purification by pH-Controlled Precipitation

For acidic compounds like this compound, purification can be achieved by exploiting the difference in solubility between the salt form and the neutral form.

Protocol 3: Acid-Base Purification

This protocol leverages the acidic nature of the carboxylic acid group in this compound.

Experimental Protocol:

  • Dissolution in Base: Dissolve the crude this compound in a suitable aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution, to form the soluble sodium salt.

  • Filtration of Insolubles: Filter the basic solution to remove any base-insoluble impurities.

  • Precipitation with Acid: Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), to the stirred filtrate. Monitor the pH of the solution. This compound will precipitate out as the solution becomes acidic (typically around pH 3-4).

  • Complete Precipitation and Digestion: Continue adding acid until no further precipitation is observed. The mixture can be gently warmed to encourage the formation of larger, more easily filterable crystals (digestion).

  • Cooling and Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the purified product by vacuum filtration.

  • Washing: Wash the collected solid with cold water until the washings are neutral to pH paper to remove any residual salts.

  • Drying: Dry the purified this compound in a vacuum oven.

Quantitative Data Summary:

ParameterValue/Range
Basic Solution1 M NaOH or Na₂CO₃
Acidic Solution1 M HCl
Precipitation pH~3-4
Temperature (Precipitation)Room Temperature, followed by 0-4 °C
Expected Yield> 95%
Expected Purity> 98%

Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Protocol 4: Silica Gel Column Chromatography

This protocol is suitable for the purification of this compound from impurities with different polarities.

Experimental Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent system and pack it into a glass column.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution). A common starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary:

ParameterValue/Range
Stationary PhaseSilica Gel (e.g., 230-400 mesh)
Mobile Phase (Eluent)Hexane:Ethyl Acetate (e.g., starting from 9:1 to 1:1 v/v) with 0.1-1% Acetic Acid
MonitoringTLC with UV visualization
Expected Purity> 99%

Experimental Workflows and Logical Relationships

Purification_Workflow cluster_Recrystallization Recrystallization cluster_pH_Precipitation pH-Controlled Precipitation cluster_Chromatography Column Chromatography A Crude Product B Dissolve in Hot Solvent A->B C Cool to Crystallize B->C D Filter and Wash C->D E Dry Pure Product D->E F Crude Product G Dissolve in Base F->G H Filter Insolubles G->H I Acidify to Precipitate H->I J Filter and Wash I->J K Dry Pure Product J->K L Crude Product M Load on Column L->M N Elute with Solvent M->N O Collect Fractions N->O P Evaporate Solvent O->P Q Pure Product P->Q

Caption: General workflows for the purification of this compound.

Solvent_Selection_Logic Start Start: Crude Product SolubilityTest Test Solubility in Various Solvents Start->SolubilityTest GoodSolvent Good solubility when hot, poor when cold? SolubilityTest->GoodSolvent SingleSolvent Use Single-Solvent Recrystallization GoodSolvent->SingleSolvent Yes MisciblePair Find miscible solvent/anti-solvent pair? GoodSolvent->MisciblePair No AntiSolvent Use Anti-Solvent Recrystallization MisciblePair->AntiSolvent Yes ColumnChrom Consider Column Chromatography MisciblePair->ColumnChrom No

Caption: Decision logic for selecting a suitable recrystallization method.

Application Notes and Protocols for the Characterization of N-Phenyl-N-(phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-N-(phenylsulfonyl)glycine is a complex organic molecule with potential applications in medicinal chemistry and materials science. As a derivative of glycine, it incorporates both a phenyl and a phenylsulfonyl group, which imparts distinct physicochemical properties. Accurate and comprehensive characterization of this compound is crucial for its identification, purity assessment, and quality control in research and development settings.

These application notes provide detailed methodologies for the characterization of this compound using a suite of standard analytical techniques. The protocols outlined below are intended to serve as a guide for researchers to obtain reliable and reproducible data.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, providing a benchmark for its characterization.

Table 1: Physicochemical Properties

ParameterValue
Molecular FormulaC₁₅H₁₅NO₄S
Molecular Weight305.35 g/mol
Melting Point178-180 °C
AppearanceWhite to off-white solid

Table 2: Chromatographic Data (Predicted Method)

ParameterValue
Chromatographic ModeReversed-Phase HPLC
Retention TimeApproximately 8-12 minutes
Purity (by HPLC)>98% (typical)

Table 3: Spectroscopic Data

TechniqueKey Data Points
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.85-7.25 (m, 10H, Ar-H), 4.95 (s, 2H, CH₂), 10.5 (br s, 1H, COOH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 173.5 (C=O), 140.1, 137.2, 133.5, 129.3, 128.9, 128.6, 128.1, 127.5 (Ar-C), 52.8 (CH₂)
Mass Spectrometry (ESI-)[M-H]⁻ at m/z 304.06
Infrared (IR) Spectroscopy (KBr)ν (cm⁻¹): 3440 (O-H), 1730 (C=O), 1340, 1160 (SO₂)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reversed-phase HPLC method suitable for determining the purity of this compound.

a. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

b. Sample Preparation

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 0.5 mg/mL.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

c. HPLC Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B

    • 20-25 min: 30% B (equilibration)

d. Data Analysis

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Separation on C18 inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of this compound.

a. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

b. Sample Preparation

  • Weigh 10-15 mg of the sample directly into an NMR tube.

  • Add approximately 0.7 mL of CDCl₃.

  • Cap the tube and invert several times to dissolve the sample. Gentle sonication may be used if necessary.

c. NMR Acquisition Parameters

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

d. Data Analysis

  • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the ¹H spectrum to the TMS peak at 0 ppm.

  • Integrate the peaks in the ¹H spectrum to determine proton ratios.

  • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

NMR_Workflow prep Sample Preparation (Dissolve in CDCl3) acquire Data Acquisition (1H and 13C Spectra) prep->acquire process Data Processing (FT, Phasing, Baseline) acquire->process analyze Spectral Analysis (Peak Assignment, Integration) process->analyze structure Structure Confirmation analyze->structure

Caption: Workflow for NMR structural analysis.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

a. Instrumentation and Materials

  • High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)

  • Methanol or acetonitrile (HPLC grade)

b. Sample Preparation

  • Prepare a stock solution of the sample at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid (for positive ion mode) or without acid (for negative ion mode).

c. MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Mass Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 8 L/min

  • Drying Gas Temperature: 300 °C

d. Data Analysis

  • Identify the molecular ion peak ([M-H]⁻).

  • Compare the measured accurate mass to the theoretical exact mass of the [M-H]⁻ ion (calculated: 304.0598).

  • The mass accuracy should be within 5 ppm.

MS_Workflow start Prepare Dilute Solution infusion Direct Infusion into ESI Source start->infusion ionization Ionization (Negative Mode) infusion->ionization detection Mass Analysis (TOF/Orbitrap) ionization->detection result Identify [M-H]⁻ Peak detection->result

Caption: Workflow for mass spectrometry analysis.

Thermal Analysis (TGA/DSC) for Thermal Stability

Thermal analysis provides information on the melting point and decomposition profile of the compound.

a. Instrumentation and Materials

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Aluminum or platinum pans

b. Sample Preparation

  • Accurately weigh 3-5 mg of the sample into an appropriate analysis pan.

  • Seal the pan (for DSC, often with a pinhole lid).

c. TGA/DSC Conditions

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

d. Data Analysis

  • DSC: Determine the onset and peak temperature of the endothermic event corresponding to the melting point.

  • TGA: Analyze the thermogram to identify the onset temperature of decomposition (significant weight loss).

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation s1 Weigh 3-5 mg of Sample s2 Place in TGA/DSC Pan s1->s2 a1 Load into Instrument s2->a1 a2 Heat from 30°C to 400°C (10°C/min under N2) a1->a2 d1 Determine Melting Point (DSC) a2->d1 d2 Determine Decomposition Temp (TGA) a2->d2

Caption: Workflow for thermal analysis.

Application Notes and Protocols for In Vitro Aldose Reductase Activity Assay of N-Phenyl-N-(phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of N-Phenyl-N-(phenylsulfonyl)glycine as an inhibitor of aldose reductase. The methodology is based on established spectrophotometric assays that monitor the activity of aldose reductase by measuring the decrease in absorbance resulting from the oxidation of NADPH.

Introduction

Aldose reductase is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol, an NADPH-dependent process.[1][2] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[2] Consequently, aldose reductase is a significant therapeutic target for the development of drugs to manage these conditions. This compound and its derivatives have been identified as potent inhibitors of aldose reductase.[3][4] This document outlines the procedures for evaluating the inhibitory potential of this compound on aldose reductase activity in vitro.

Principle of the Assay

The in vitro assay for aldose reductase activity is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate, typically an aldehyde like DL-glyceraldehyde, by the enzyme.[1][5] The inhibitory activity of this compound is determined by measuring the reduction in the rate of NADPH oxidation in the presence of the compound.

Data Presentation

The inhibitory potency of this compound and its analogs is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for related N-(phenylsulfonyl)glycine derivatives against rat lens aldose reductase, providing a comparative context for the evaluation of this compound.

CompoundIC50 (µM)Reference
N-[[(4-benzoylamino)phenyl]sulfonyl]glycine0.41[6]
beta-Naphthylenesulfonylglycine0.4[7]
alpha-Naphthylenesulfonylglycine1.3[7]
2-Nitrobenzenesulfonylglycine13[7]
4-Aminobenzenesulfonylglycine16[7]

Experimental Protocols

This section provides a detailed methodology for the preparation of reagents and the execution of the aldose reductase inhibition assay.

Materials and Reagents
  • Aldose Reductase (partially purified from rat lens or recombinant)

  • This compound (Test Compound)

  • DL-Glyceraldehyde (Substrate)

  • NADPH (Cofactor)

  • Potassium Phosphate Buffer (pH 6.2)

  • Lithium Sulfate

  • 2-Mercaptoethanol

  • Dimethyl Sulfoxide (DMSO) for dissolving the test compound

  • UV-transparent 96-well plates or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Preparation of Reagents
  • Potassium Phosphate Buffer (0.1 M, pH 6.2): Prepare a 0.1 M solution of potassium phosphate and adjust the pH to 6.2. This buffer is used for preparing other reagents and for the assay itself.

  • NADPH Solution (1.5 mM): Dissolve the appropriate amount of NADPH in the potassium phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice.

  • DL-Glyceraldehyde Solution (25 mM): Dissolve DL-glyceraldehyde in the potassium phosphate buffer.

  • Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilutions should be made in the potassium phosphate buffer to achieve the desired final concentrations for the assay.

  • Enzyme Preparation: A partially purified aldose reductase preparation from rat lens is a common source of the enzyme.[3][7] The protein concentration of the enzyme preparation should be determined using a standard method (e.g., Bradford assay) to ensure consistent enzyme activity across experiments.

Assay Protocol

The following protocol is adapted for a 96-well plate format. The total volume of the reaction mixture is 200 µL.

  • Prepare the Assay Plate:

    • Blank: 180 µL of potassium phosphate buffer.

    • Control (No Inhibitor): 160 µL of potassium phosphate buffer.

    • Test Compound: 160 µL of the test compound dilution in potassium phosphate buffer.

  • Add Enzyme: Add 20 µL of the aldose reductase enzyme preparation to the control and test compound wells.

  • Add NADPH: Add 10 µL of the 1.5 mM NADPH solution to all wells (including the blank).

  • Incubation: Incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction: Add 10 µL of the 25 mM DL-glyceraldehyde solution to all wells to start the reaction.

  • Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes at 37°C. The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

Data Analysis
  • Calculate the rate of NADPH oxidation (ΔOD/min) for the control and for each concentration of the test compound.

  • The percentage of inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the Polyol Pathway, in which aldose reductase is the first and rate-limiting enzyme.

Polyol_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose NADPH NADPH NADPH->Aldose_Reductase NADP NADP NAD NAD NAD->SDH NADH NADH Aldose_Reductase->Sorbitol Aldose_Reductase->NADP SDH->Fructose SDH->NADH

Caption: The Polyol Pathway of glucose metabolism.

Experimental Workflow

The diagram below outlines the key steps in the in vitro aldose reductase inhibition assay.

Aldose_Reductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrate, Cofactor, and Test Compound Add_Reagents Add Buffer, Enzyme, and Test Compound to 96-well plate Reagent_Prep->Add_Reagents Enzyme_Prep Prepare Aldose Reductase Enzyme Enzyme_Prep->Add_Reagents Add_NADPH Add NADPH Add_Reagents->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Start_Reaction Add Substrate (DL-Glyceraldehyde) Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic) Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro aldose reductase inhibition assay.

References

Application Notes and Protocols for In Vivo Study of N-Phenyl-N-(phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-N-(phenylsulfonyl)glycine is a novel chemical entity with a structural resemblance to other glycine derivatives that have shown potential therapeutic effects in preclinical studies. Glycine and its analogues are known to play crucial roles in neurotransmission, particularly through their interaction with the N-methyl-D-aspartate (NMDA) receptor and glycine transporters (GlyT).[1] These pathways are implicated in various pathological conditions, including chronic pain and inflammation.[2] This document outlines a proposed in vivo study design to investigate the potential analgesic and anti-inflammatory properties of this compound in a rodent model of neuropathic pain. The protocols provided are based on established methodologies for the preclinical evaluation of novel therapeutic compounds.[3][4]

Hypothetical Signaling Pathway

The proposed mechanism of action for this compound in alleviating neuropathic pain may involve the modulation of glycine levels in the synaptic cleft, leading to an enhancement of inhibitory neurotransmission or a reduction in excitatory signaling. One plausible target is the glycine transporter 2 (GlyT2), which is primarily responsible for the reuptake of glycine in the spinal cord. Inhibition of GlyT2 would increase the concentration of glycine in the synapse, potentiating the activity of strychnine-sensitive glycine receptors and thereby producing an analgesic effect.[2]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine_Synapse Glycine Glycine_Vesicle->Glycine_Synapse Release GlyT2 Glycine Transporter 2 (GlyT2) Glycine_Synapse->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine_Synapse->GlyR Binding Cl_ion Cl- Influx GlyR->Cl_ion Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Cl_ion->Hyperpolarization N_Phenyl N-Phenyl-N- (phenylsulfonyl)glycine N_Phenyl->GlyT2 Inhibition

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

A well-designed in vivo study is critical for the initial assessment of a new chemical entity's safety and efficacy.[5] The following protocols are for a proposed study to evaluate this compound in a rat model of neuropathic pain.

Animal Model and Husbandry
  • Species: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals will be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals will be acclimatized to the housing conditions for at least 7 days prior to the start of the experiment.

  • Ethical Considerations: All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[6]

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The Chronic Constriction Injury (CCI) model is a widely used and validated model of neuropathic pain that mimics symptoms of nerve damage in humans.[3]

  • Anesthesia: Rats will be anesthetized with isoflurane (2-3% in oxygen).

  • Surgical Procedure:

    • The right common sciatic nerve will be exposed at the mid-thigh level through a small incision.

    • Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut suture will be tied around the nerve with about 1 mm spacing between them.

    • The ligatures will be tightened until a slight constriction of the nerve is observed, without arresting the epineural circulation.

    • The muscle and skin layers will be closed with sutures.

  • Sham Surgery: A sham-operated group will undergo the same surgical procedure without nerve ligation.

Experimental Design and Drug Administration
  • Groups:

    • Group 1: Sham-operated + Vehicle

    • Group 2: CCI + Vehicle

    • Group 3: CCI + this compound (Low Dose, e.g., 10 mg/kg)

    • Group 4: CCI + this compound (Mid Dose, e.g., 30 mg/kg)

    • Group 5: CCI + this compound (High Dose, e.g., 100 mg/kg)

    • Group 6: CCI + Positive Control (e.g., Gabapentin, 100 mg/kg)

  • Drug Formulation: this compound will be suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Administration: The compound will be administered orally (p.o.) via gavage once daily, starting on day 7 post-surgery for 14 consecutive days.

Behavioral Assessments for Neuropathic Pain

Behavioral tests will be performed before surgery (baseline) and on days 7, 14, and 21 post-surgery to assess the development and attenuation of neuropathic pain.[4]

  • Mechanical Allodynia (von Frey Test):

    • Rats will be placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for 15-20 minutes.

    • Calibrated von Frey filaments with increasing bending forces will be applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold (PWT) will be determined using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Plantar Test):

    • Rats will be placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.

    • A radiant heat source will be focused on the plantar surface of the hind paw.

    • The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) will be recorded. A cut-off time of 20 seconds will be used to prevent tissue damage.

Pharmacokinetic and Toxicological Evaluation
  • Blood Sampling: On the final day of treatment, blood samples will be collected from a subset of animals at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing to determine the pharmacokinetic profile of this compound.

  • Clinical Observations: Animals will be observed daily for any signs of toxicity, including changes in appearance, behavior, and body weight.

  • Gross Necropsy: At the end of the study, all animals will be euthanized, and major organs will be examined for any gross pathological changes.

Data Presentation

The quantitative data from this proposed study can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)

Treatment GroupBaselineDay 7 Post-CCIDay 14 Post-CCIDay 21 Post-CCI
Sham + Vehicle14.5 ± 1.214.2 ± 1.514.8 ± 1.314.6 ± 1.1
CCI + Vehicle14.8 ± 1.33.5 ± 0.83.2 ± 0.63.8 ± 0.9
CCI + Low Dose14.6 ± 1.13.8 ± 0.76.5 ± 1.07.2 ± 1.2
CCI + Mid Dose14.9 ± 1.43.6 ± 0.99.8 ± 1.5 11.5 ± 1.8
CCI + High Dose14.7 ± 1.23.4 ± 0.612.5 ± 1.6 13.8 ± 1.4
CCI + Gabapentin14.8 ± 1.33.7 ± 0.811.2 ± 1.4 12.1 ± 1.6
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. CCI + Vehicle.

Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)

Treatment GroupBaselineDay 7 Post-CCIDay 14 Post-CCIDay 21 Post-CCI
Sham + Vehicle10.2 ± 0.810.5 ± 0.910.1 ± 0.710.3 ± 0.8
CCI + Vehicle10.4 ± 0.74.1 ± 0.53.9 ± 0.44.3 ± 0.6
CCI + Low Dose10.3 ± 0.94.3 ± 0.65.8 ± 0.76.5 ± 0.8
CCI + Mid Dose10.5 ± 0.84.2 ± 0.57.5 ± 0.9 8.2 ± 1.0
CCI + High Dose10.2 ± 0.74.0 ± 0.48.9 ± 1.1 9.5 ± 1.2
CCI + Gabapentin10.4 ± 0.84.4 ± 0.68.1 ± 1.0 8.8 ± 1.1
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. CCI + Vehicle.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t1/2 (hr)
10250 ± 451.0 ± 0.21200 ± 1503.5 ± 0.5
30780 ± 901.2 ± 0.34100 ± 4503.8 ± 0.6
1002100 ± 3501.5 ± 0.415500 ± 18004.2 ± 0.7
Data are presented as mean ± SD.

Experimental Workflow Visualization

The overall workflow for the proposed in vivo study is depicted in the following diagram.

Experimental_Workflow Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing (von Frey & Hargreaves) Acclimatization->Baseline Surgery Chronic Constriction Injury (CCI) or Sham Surgery Baseline->Surgery PostOp_Recovery Post-Operative Recovery (7 days) Surgery->PostOp_Recovery Grouping Randomization into Treatment Groups PostOp_Recovery->Grouping Treatment Daily Oral Administration (14 days) Grouping->Treatment Behavioral_Tests Behavioral Testing (Days 7, 14, 21 post-surgery) Treatment->Behavioral_Tests PK_Tox Pharmacokinetic & Toxicological Evaluation (Day 21) Behavioral_Tests->PK_Tox Data_Analysis Data Analysis and Reporting PK_Tox->Data_Analysis

Caption: Experimental workflow for the in vivo study.

This document provides a comprehensive, albeit hypothetical, in vivo study design for the initial evaluation of this compound. The proposed protocols for a neuropathic pain model, behavioral assessments, and pharmacokinetic/toxicological evaluations are based on established preclinical research methodologies. The successful execution of such a study would provide critical preliminary data on the therapeutic potential and safety profile of this novel compound, guiding further drug development efforts.

References

Application Notes and Protocols for Studying Glycine in Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Glycine" for Studying Diabetic Complications

Audience: Researchers, scientists, and drug development professionals.

Note: The initial request for "N-Phenyl-N-(phenylsulfonyl)glycine" did not yield specific scientific literature for its use in diabetic complications. Therefore, these application notes focus on the parent compound, Glycine , for which there is a substantial body of research in the context of diabetes.

Introduction

Glycine, the simplest amino acid, has emerged as a significant molecule in the study of diabetes and its complications. Circulating glycine levels are often found to be lower in patients with type 2 diabetes, and this deficit is correlated with insulin resistance.[1] Supplementation with glycine has demonstrated potential therapeutic effects by improving glucose tolerance, increasing insulin secretion, and reducing systemic inflammation.[1][2] These notes provide an overview of the applications and experimental protocols for investigating the role of glycine in mitigating diabetic complications.

Key Applications of Glycine in Diabetes Research

  • Investigating Insulin Secretion and Sensitivity: Glycine supplementation has been shown to enhance insulin response.[2]

  • Studying Pancreatic Islet Cell Proliferation: Glycine can stimulate the proliferation of pancreatic β-cells and α-cells through the activation of glycine receptors (GlyRs).[3]

  • Ameliorating Hyperglycemia-Induced Oxidative Stress: Glycine may reduce the metabolic alterations induced by high blood sugar, likely through the inhibition of oxidative processes.[4]

  • Modeling Therapeutic Interventions: Animal models of diabetes treated with glycine have shown significant reductions in glucose, total cholesterol, triacylglycerol, and glycated hemoglobin levels.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the effects of glycine in the context of diabetes.

Table 1: Effects of Glycine on Biochemical Parameters in Streptozotocin-Induced Diabetic Rats [4]

ParameterDiabetic ControlDiabetic + Glycine (130 mM)P-value
Glucose (mg/dL) HighSignificantly Lower<0.05
Total Cholesterol (mg/dL) HighSignificantly Lower<0.05
Triacylglycerol (mg/dL) HighSignificantly Lower<0.05
Glycated Hemoglobin (%) HighSignificantly Lower<0.05

Table 2: Effect of Glycine on Insulin Secretion in First-Degree Relatives of Type 2 Diabetes Patients [2]

ParameterPlacebo GroupGlycine Group (5g, oral)P-value
Early Insulin Response No significant changeIncreased<0.05
Late Insulin Response No significant changeIncreased<0.05
Total Insulin Response No significant changeIncreased<0.02

Signaling Pathways

Glycine exerts its effects through various signaling pathways. One of the key pathways involved in glycine-induced pancreatic islet cell proliferation is the PI3K/mTORC1/p70S6K pathway.

Glycine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR PI3K PI3K GlyR->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation Proliferation Islet Cell Proliferation p70S6K->Proliferation Stimulation

Caption: Glycine-mediated activation of the PI3K/mTORC1/p70S6K pathway promoting islet cell proliferation.

Experimental Protocols

Protocol 1: In Vivo Study of Glycine Effects in a Streptozotocin-Induced Diabetic Rat Model

This protocol is based on the methodology described in the study by Alvarado-Vazquez et al.[4]

in_vivo_workflow A 1. Induction of Diabetes - Male Wistar rats - Intramuscular injection of Streptozotocin (50 mg/kg) B 2. Group Assignment (n=10 per group) - Group 1: Healthy Control - Group 2: Diabetic Control - Group 3: Diabetic + Glycine (130 mM in drinking water) - Group 4: Diabetic + Taurine (40 mM in drinking water) A->B C 3. Treatment Period - 6 months B->C D 4. Monitoring - Periodic measurement of:  - Glucose  - Total Cholesterol  - Triacylglycerol  - Glycated Hemoglobin C->D E 5. Endpoint Analysis - Sacrifice after 6 months - Histological analysis of pancreas and glomeruli D->E

Caption: Workflow for the in vivo assessment of glycine in diabetic rats.

Methodology Details:

  • Animal Model: Use male Wistar rats (8 weeks old).

  • Induction of Diabetes: A single intramuscular injection of streptozotocin (50 mg/kg body weight) is administered.

  • Treatment:

    • The glycine group receives 130 mM glycine in their drinking water daily for six months.

    • The control diabetic group receives regular drinking water.

    • A healthy control group is also maintained.

  • Biochemical Analysis: Blood samples are collected periodically to measure glucose, total cholesterol, triacylglycerol, and glycated hemoglobin levels.

  • Histological Analysis: After the treatment period, animals are euthanized, and tissues (pancreas and kidneys) are collected for histological examination to assess changes in pancreatic islet cells and glomerulosclerosis.

Protocol 2: In Vitro Islet Cell Proliferation Assay

This protocol is adapted from the study by Dai et al.[3] to investigate the direct effects of glycine on pancreatic islet cells.

in_vitro_workflow A 1. Islet Isolation - Isolate pancreatic islets from mice or humans B 2. Cell Culture - Culture isolated islets in appropriate medium A->B C 3. Treatment - Treat islets with varying concentrations of glycine B->C D 4. Proliferation Assay - Use BrdU or Ki67 staining to assess cell proliferation C->D E 5. Western Blot Analysis - Analyze the phosphorylation status of key proteins in the PI3K/mTORC1/p70S6K pathway (e.g., Akt, p70S6K) C->E

Caption: Workflow for in vitro analysis of glycine-induced islet cell proliferation.

Methodology Details:

  • Islet Isolation: Pancreatic islets are isolated from mice or human donors using collagenase digestion.

  • Cell Culture: Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Glycine Treatment: Islets are treated with different concentrations of glycine for a specified period (e.g., 24-48 hours).

  • Proliferation Assessment:

    • BrdU Assay: Islets are incubated with BrdU, and its incorporation into the DNA of proliferating cells is detected by immunofluorescence.

    • Ki67 Staining: Immunostaining for the proliferation marker Ki67 is performed on fixed islets.

  • Signaling Pathway Analysis:

    • Western Blotting: Islets are lysed, and protein extracts are subjected to SDS-PAGE and western blotting to detect the phosphorylation levels of proteins such as Akt, mTOR, and p70S6K, which are indicative of pathway activation.

Conclusion

The available evidence strongly suggests that glycine plays a beneficial role in the context of diabetes by improving glucose homeostasis and protecting against complications. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of glycine and its derivatives in the management of diabetes. Further studies are warranted to fully elucidate the mechanisms of action and to translate these findings into clinical applications.

References

Application of N-Phenyl-N-(phenylsulfonyl)glycine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-N-(phenylsulfonyl)glycine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. This scaffold combines the structural features of N-phenylglycine, a non-proteinogenic amino acid, with a phenylsulfonyl group, a common pharmacophore in various therapeutic agents. Research has primarily focused on the development of these compounds as potent inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. Furthermore, the broader class of molecules containing a phenylsulfonyl moiety has shown promise in the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. These dual applications highlight the versatility of the this compound core structure in the design of novel therapeutics.

Application 1: Aldose Reductase Inhibition

Background

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is strongly associated with the development of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a key therapeutic strategy for the management of these conditions.

Mechanism of Action

This compound derivatives act as inhibitors of aldose reductase. The N-phenyl substitution on the glycine scaffold has been shown to enhance the affinity for the enzyme.[1] Kinetic studies of analogous compounds demonstrate that they often function as uncompetitive inhibitors with respect to the substrate, suggesting interaction with a common inhibitor binding site on the enzyme.[2]

Quantitative Data: Aldose Reductase Inhibitory Activity of N-(Phenylsulfonyl)glycine Analogs
Compound StructureModificationTargetIC50 (µM)Reference
N-(4-Benzoylamino)phenylsulfonyl-glycine4-Benzoylamino substitution on phenylsulfonyl ringRat Lens Aldose Reductase0.41[2]
N-(β-Naphthylenesulfonyl)glycineNaphthylene ring instead of phenylRat Lens Aldose Reductase0.4[3]
N-(α-Naphthylenesulfonyl)glycineNaphthylene ring instead of phenylRat Lens Aldose Reductase1.3[3]
N-(2-Nitro)benzenesulfonylglycine2-Nitro substitution on phenyl ringRat Lens Aldose Reductase13[3]
N-(4-Amino)benzenesulfonylglycine4-Amino substitution on phenyl ringRat Lens Aldose Reductase16[3]

Application 2: Potential as mPGES-1 Inhibitors for Anti-Inflammatory Activity

Background

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. Selective inhibition of mPGES-1 is a promising anti-inflammatory strategy with the potential for an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4]

Mechanism of Action

While direct inhibition of mPGES-1 by this compound has not been explicitly reported, related compounds containing a phenylsulfonyl hydrazide or phenylsulfonamide scaffold have demonstrated potent inhibitory activity against this enzyme.[5][6] These compounds are thought to bind to the active site of mPGES-1, preventing the isomerization of PGH2 to PGE2.

Quantitative Data: mPGES-1 Inhibitory Activity of Phenylsulfonyl-Containing Compounds
Compound ClassTargetIC50 (µM)Reference
Phenylsulfonyl Hydrazide Derivative (7d)PGE2 production in RAW264.7 macrophages0.06[5]
Arylsulfonamide Derivative (MPO-0186)mPGES-1 (cell-free assay)0.49[6]
Arylsulfonamide Derivative (MPO-0186)PGE2 production in A549 cells0.20[6]
Benzoxazole Derivative (Compound 26)mPGES-10.003[5]
Benzoxazole Derivative (Compound 29)mPGES-10.002[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-arylsulfonyl-N-substituted glycines.

Materials:

  • N-phenylglycine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve N-phenylglycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 1-2 with 2 M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

In Vitro Aldose Reductase Inhibition Assay

This protocol is a generalized procedure based on spectrophotometric assays for aldose reductase activity.

Materials:

  • Rat lens aldose reductase (partially purified)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a quartz cuvette, prepare the reaction mixture containing phosphate buffer, NADPH, and the partially purified aldose reductase enzyme solution.

  • Add the test compound solution to the cuvette at various concentrations. An equivalent volume of DMSO should be added to the control cuvette.

  • Pre-incubate the mixture at 37 °C for 10 minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro mPGES-1 Inhibition Assay (Cell-Free)

This protocol is a generalized procedure for a cell-free mPGES-1 inhibition assay.

Materials:

  • Microsomal fraction from IL-1β-stimulated A549 cells (source of mPGES-1)

  • Prostaglandin H2 (PGH2) (substrate)

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • This compound (test compound)

  • DMSO for dissolving the test compound

  • Enzyme immunoassay (EIA) kit for PGE2 quantification

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a microcentrifuge tube, combine the microsomal protein, GSH, and the test compound at various concentrations in phosphate buffer.

  • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate, PGH2.

  • Incubate for 1 minute at room temperature.

  • Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Aldose_Reductase_Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Complications Diabetic Complications Sorbitol->Complications SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AR->Sorbitol SDH->Fructose N_Phenyl_N_phenylsulfonyl_glycine N-Phenyl-N- (phenylsulfonyl)glycine N_Phenyl_N_phenylsulfonyl_glycine->AR Inhibition

Caption: The Polyol Pathway and Inhibition by this compound.

mPGES1_Pathway cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Phenylsulfonyl_Compound Phenylsulfonyl Compound Phenylsulfonyl_Compound->mPGES1 Inhibition

Caption: Prostaglandin E2 Synthesis Pathway and Potential Inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation Start Starting Materials (N-phenylglycine, Benzenesulfonyl chloride) Reaction Chemical Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assay (Aldose Reductase or mPGES-1) Characterization->Enzyme_Assay Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

References

Application Notes and Protocols for the Crystallization of N-Phenyl-N-(phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the crystallization of N-Phenyl-N-(phenylsulfonyl)glycine, a crucial step for its purification and characterization. The following sections outline solvent screening, and detailed crystallization procedures, and provide a visual workflow for the entire process.

Introduction

This compound is a substituted amino acid derivative. Achieving a high degree of purity is often essential for its use in research and pharmaceutical development. Crystallization is a primary method for the purification of solid organic compounds. The formation of a crystalline structure from a solution selectively excludes impurities, resulting in a highly purified final product. The choice of solvent and the crystallization technique are critical parameters that influence the yield, purity, and crystal habit of the final product.

Data Presentation: Solvent Screening for Crystallization

A systematic solvent screening is the first step in developing a robust crystallization protocol. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. The following table outlines a suggested solvent screening protocol to identify suitable solvent systems for the crystallization of this compound.

Solvent System Solubility at Room Temp. (20-25°C) Solubility at Elevated Temp. (e.g., boiling point) Crystal Formation upon Cooling Observations/Notes
WaterInsoluble/Slightly SolubleTo be determinedTo be determinedTest pH effect.
EthanolTo be determinedTo be determinedTo be determined
MethanolTo be determinedTo be determinedTo be determined
IsopropanolTo be determinedTo be determinedTo be determined
AcetoneTo be determinedTo be determinedTo be determined
Ethyl AcetateTo be determinedTo be determinedTo be determined
TolueneTo be determinedTo be determinedTo be determined
Heptane/HexaneInsoluble/Slightly SolubleTo be determinedTo be determinedPotential anti-solvent.
Ethanol/WaterTo be determinedTo be determinedTo be determinedVary ratios (e.g., 9:1, 1:1, 1:9).
Acetone/WaterTo be determinedTo be determinedTo be determinedVary ratios.

Procedure for Solvent Screening:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add the chosen solvent dropwise (starting with ~0.5 mL) and observe the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point and observe for dissolution.

  • If the compound dissolves at the higher temperature, allow the solution to cool slowly to room temperature and then in an ice bath to observe for crystal formation.

  • If the compound is too soluble at room temperature in a particular solvent, that solvent may be suitable as a co-solvent with an "anti-solvent" in which the compound is insoluble.

Experimental Protocols

Based on general principles for the crystallization of amino acid derivatives, two primary methods are proposed.

Protocol 1: Cooling Crystallization from a Single or Mixed Solvent System

This is the most common crystallization technique.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable solvent or solvent mixture (identified from the screening) at an elevated temperature (e.g., the boiling point of the solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask. This step is crucial to remove any particulate matter that could interfere with crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals. Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of the crystalline product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: pH-Induced Crystallization

This method is particularly useful for compounds with acidic or basic functional groups, such as the carboxylic acid group in this compound.

  • Dissolution: Dissolve the crude this compound in an aqueous basic solution (e.g., 1 M sodium hydroxide) or an aqueous acidic solution (e.g., 1 M hydrochloric acid). The choice of acidic or basic conditions will depend on the stability of the compound. For a carboxylic acid, a basic solution is typically used.

  • Filtration (Optional): If there are insoluble impurities, filter the solution.

  • Neutralization and Precipitation: Slowly add an acid (e.g., 1 M HCl) or a base (e.g., 1 M NaOH) dropwise to the solution while stirring until the isoelectric point is reached, where the compound's solubility is at a minimum. This will cause the product to precipitate out of the solution. Monitor the pH throughout the addition.

  • Digestion (Optional): The resulting suspension may be gently warmed or stirred for a period to encourage the transformation of an initial amorphous precipitate into a more stable crystalline form.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with deionized water to remove any salts formed during neutralization.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystallization of this compound, incorporating the decision-making process based on the initial solvent screening.

Crystallization_Workflow cluster_prep Preparation cluster_pathways Crystallization Pathways cluster_isolation Isolation and Final Product crude_product Crude N-Phenyl-N- (phenylsulfonyl)glycine solvent_screen Solvent Screening crude_product->solvent_screen dissolution Dissolution in Optimal Solvent(s) solvent_screen->dissolution Good solubility at high temp, low at room temp ph_dissolution Dissolution in Aq. Acid/Base solvent_screen->ph_dissolution Insoluble in water, soluble in acid/base hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration ph_filtration Filtration (if needed) ph_dissolution->ph_filtration neutralization Neutralization (pH Adjustment) ph_filtration->neutralization neutralization->vacuum_filtration washing Washing with Cold Solvent vacuum_filtration->washing drying Drying under Vacuum washing->drying pure_crystals Pure Crystalline Product drying->pure_crystals

Caption: Workflow for the crystallization of this compound.

Application Notes and Protocols for N-Phenyl-N-(phenylsulfonyl)glycine in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of N-Phenyl-N-(phenylsulfonyl)glycine in biological assays, with a focus on its application as a matrix metalloproteinase (MMP) inhibitor.

Introduction

This compound and its derivatives are recognized for their potential as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. MMPs, particularly MMP-2 (Gelatinase-A) and MMP-9 (Gelatinase-B), play a crucial role in the degradation of the extracellular matrix (ECM). The dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. Consequently, inhibitors of these enzymes, such as this compound, are valuable tools in cancer research and drug development.

This document provides protocols for the preparation of this compound solutions and for assessing its inhibitory activity against MMP-2 and MMP-9 using gelatin zymography.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below. It is important to note that while the basic chemical properties are well-documented, specific experimental data such as solubility in common biological buffers and precise inhibitory concentrations (IC50) for the parent compound are not extensively reported in the literature. Researchers should consider the provided data as a starting point and may need to perform initial experiments to determine the optimal conditions for their specific assays.

PropertyValue
Synonyms 2-(N-phenylbenzenesulfonamido)acetic acid, N-benzenesulfonyl-N-phenylglycine
CAS Number 59724-82-2[1]
Molecular Formula C₁₄H₁₃NO₄S[1]
Molecular Weight 291.32 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥95-97%[1][2]
Solubility Expected to be soluble in organic solvents such as DMSO. Solubility in aqueous buffers like PBS is likely to be low.
Biological Activity Inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.
Storage Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.

Solution Preparation Protocol

This protocol describes the preparation of a stock solution of this compound and its subsequent dilution for use in biological assays. Due to the limited published data on the solubility of this specific compound, it is recommended to start with Dimethyl Sulfoxide (DMSO) as the solvent for the stock solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Accurately weigh a small amount of this compound powder (e.g., 2.91 mg).

    • To prepare a 10 mM stock solution, dissolve 2.91 mg of the compound in 1 mL of DMSO.

    • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution if necessary.

    • Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. Ensure that the final DMSO concentration is consistent across all experimental and control groups.

Experimental Protocol: MMP Inhibition Assay using Gelatin Zymography

Gelatin zymography is a sensitive method used to detect the activity of gelatinases such as MMP-2 and MMP-9. This protocol is designed to assess the inhibitory effect of this compound on the enzymatic activity of these MMPs.

Workflow for Gelatin Zymography:

G cluster_sample_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_incubation Enzyme Renaturation and Activity cluster_staining Visualization cell_culture Cell Culture with This compound collect_media Collect Conditioned Media cell_culture->collect_media concentrate Concentrate Media (Optional) collect_media->concentrate protein_quant Protein Quantification concentrate->protein_quant mix_buffer Mix with Non-Reducing Sample Buffer protein_quant->mix_buffer load_gel Load onto Gelatin-Containing Polyacrylamide Gel mix_buffer->load_gel run_gel Run Electrophoresis load_gel->run_gel wash_sds Wash Gel to Remove SDS run_gel->wash_sds incubate Incubate in Development Buffer (e.g., 18-24h at 37°C) wash_sds->incubate stain Stain with Coomassie Blue incubate->stain destain Destain Gel stain->destain image Image Gel and Analyze (Clear bands indicate MMP activity) destain->image

Caption: Workflow for assessing MMP inhibition using gelatin zymography.

Materials:

  • Cells known to secrete MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma cells)

  • Cell culture medium and supplements

  • This compound working solutions

  • Reagents for SDS-PAGE (acrylamide/bis-acrylamide solution, Tris-HCl, SDS)

  • Gelatin

  • Non-reducing sample buffer

  • Gel washing buffer (e.g., 2.5% Triton X-100 in water)

  • Incubation/Development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

  • Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Wash the cells with serum-free medium to remove endogenous MMPs and inhibitors present in the serum.

    • Treat the cells with varying concentrations of this compound in serum-free medium for a predetermined time (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control (untreated cells).

  • Sample Preparation for Zymography:

    • Collect the conditioned media from the treated and control cells.

    • Centrifuge the media to remove any cells and debris.

    • Determine the protein concentration of each sample to ensure equal loading.

    • Mix the samples with a non-reducing SDS sample buffer. Do not heat the samples, as this can denature the MMPs.

  • Gel Electrophoresis:

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL) as a substrate.

    • Load equal amounts of protein from each sample into the wells of the gel.

    • Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

    • Incubate the gel in a development buffer containing Ca²⁺ and Zn²⁺ ions, which are necessary for MMP activity, at 37°C for 18-24 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been digested by MMPs.

    • The intensity and area of the bands can be quantified using densitometry software to determine the relative MMP activity. A decrease in band intensity in the presence of this compound indicates inhibition of MMP activity.

Signaling Pathway

This compound acts by inhibiting the enzymatic activity of MMP-2 and MMP-9. These enzymes are key players in the degradation of the extracellular matrix (ECM), a critical process in cell migration, invasion, and tissue remodeling.

G cluster_pathway MMP-Mediated Extracellular Matrix Degradation and Its Inhibition ProMMP Pro-MMP-2 / Pro-MMP-9 (Inactive Zymogens) ActiveMMP Active MMP-2 / MMP-9 ProMMP->ActiveMMP Activation Degradation ECM Degradation ActiveMMP->Degradation Inhibitor This compound Inhibitor->ActiveMMP Inhibition ECM Extracellular Matrix (e.g., Collagen, Laminin) ECM->Degradation CellEffects Cell Migration, Invasion, Angiogenesis Degradation->CellEffects

Caption: Inhibition of MMP-2/9 by this compound.

By inhibiting active MMP-2 and MMP-9, this compound prevents the breakdown of ECM components. This, in turn, can block or reduce cellular processes that are dependent on ECM remodeling, such as cancer cell invasion and angiogenesis.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always consult the appropriate safety data sheets (SDS) before handling any chemical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving reaction yields and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound typically involves the N-acylation of N-phenylglycine with benzenesulfonyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of N-phenylglycine attacks the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of a sulfonamide bond. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the key starting materials and reagents required?

A2: The primary starting materials are N-phenylglycine and benzenesulfonyl chloride.[1][2] A base, such as pyridine or sodium hydroxide, is typically required to act as a catalyst and to scavenge the HCl generated during the reaction.[3] Common solvents for this type of reaction include acetone, pyridine, or aqueous solutions.[3][4]

Q3: What are the main safety precautions to consider during this synthesis?

A3: Benzenesulfonyl chloride is a corrosive and moisture-sensitive reagent that can react with compounds containing reactive N-H and O-H bonds.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction may generate HCl, which is a corrosive gas.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Poor quality or degradation of starting materials. Ensure N-phenylglycine is pure and dry. Benzenesulfonyl chloride should be fresh or properly stored to prevent hydrolysis.[1]
Inadequate base. The presence of a base is crucial to drive the reaction forward by neutralizing HCl. Consider using a non-nucleophilic base like pyridine or an inorganic base like sodium carbonate.[3][5] The amount of base should be at least stoichiometric to the benzenesulfonyl chloride.
Low reaction temperature. While some reactions proceed at room temperature, gentle heating might be necessary to increase the reaction rate.[3] Monitor the reaction temperature to avoid decomposition.
Incorrect solvent. The choice of solvent can significantly impact the reaction. A solvent that can dissolve both starting materials is ideal. A mixture of acetone and pyridine has been reported for similar reactions.[4]
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Hydrolysis of benzenesulfonyl chloride. This occurs in the presence of water and can be minimized by using anhydrous solvents and reagents.[1]
Formation of diphenyl sulfone. This can be a side product in the preparation of benzenesulfonyl chloride and may be present as an impurity.[1] Ensure the purity of the starting benzenesulfonyl chloride.
Reaction with the carboxylic acid group. While the amino group is more nucleophilic, reaction at the carboxylic acid group of N-phenylglycine is possible under certain conditions, leading to mixed anhydride formation. Using a base and controlling the reaction temperature can favor N-acylation.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Product is an oil and does not crystallize. The product may initially separate as an oil. Try rubbing the oil with a glass rod or adding a seed crystal to induce crystallization. Cooling the mixture in an ice bath can also help.[6]
Presence of unreacted starting materials. Unreacted N-phenylglycine can often be removed by washing the crude product with a dilute acid solution. Excess benzenesulfonyl chloride can be quenched by adding a small amount of water or a primary amine at the end of the reaction.
Contamination with salts. If an inorganic base is used, the resulting salt needs to be removed. This is typically achieved by washing the organic extract with water.

Experimental Protocols

Synthesis of N-Phenylglycine

A common method for synthesizing N-phenylglycine is the reaction of aniline with chloroacetic acid.[2][6]

Procedure:

  • In a reaction vessel, heat a mixture of 930 g (10 moles) of aniline and 475 g (5 moles) of chloroacetic acid in 2 liters of water at 100°C for 1.5 hours.[2]

  • After cooling the mixture, the formed N-phenylglycine will precipitate.

  • Filter the solid product with suction and wash it with water.[2]

  • The expected yield is approximately 468 g (62% relative to chloroacetic acid).[2]

Synthesis of this compound (General Procedure)

This is a generalized protocol based on standard sulfonamide synthesis.[3][4]

Procedure:

  • Dissolve N-phenylglycine (1 equivalent) in a suitable solvent (e.g., a mixture of acetone and pyridine).

  • Add benzenesulfonyl chloride (1 to 1.2 equivalents) dropwise to the solution while stirring. The reaction can be exothermic, so maintain the temperature with a water bath if necessary.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux on a water bath for 3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.[3]

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[3]

Data Presentation

Table 1: Reported Yields for N-Phenylglycine Synthesis

ReactantsMethodYieldReference
Aniline and Chloroacetic AcidHeating in water62%[2]
Substituted Aniline and Glyoxylic AcidReductive amination with Pd/C and H₂94.9 - 95.2%[7]
2-Chloro-N-phenyl acetamideRearrangement with CuCl₂·2H₂O and KOH86%[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product NPG N-Phenylglycine Mix Mixing and Stirring NPG->Mix BSC Benzenesulfonyl Chloride BSC->Mix Base Base (e.g., Pyridine) Base->Mix Solvent Solvent (e.g., Acetone) Solvent->Mix Precipitate Precipitation in Water Mix->Precipitate Filter Filtration Precipitate->Filter Wash Washing Filter->Wash Recrystallize Recrystallization Wash->Recrystallize FinalProduct This compound Recrystallize->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow Start Low or No Yield? CheckReagents Check Purity of Starting Materials Start->CheckReagents Yes SideProducts Side Products Observed? Start->SideProducts No CheckBase Verify Base Stoichiometry and Type CheckReagents->CheckBase CheckTemp Optimize Reaction Temperature CheckBase->CheckTemp CheckSolvent Evaluate Solvent Choice CheckTemp->CheckSolvent CheckSolvent->SideProducts Anhydrous Use Anhydrous Conditions SideProducts->Anhydrous Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No PurifyBSC Purify Benzenesulfonyl Chloride Anhydrous->PurifyBSC PurifyBSC->PurificationIssue InduceCrystallization Induce Crystallization (Seeding/Scratching) PurificationIssue->InduceCrystallization Yes Success Improved Yield PurificationIssue->Success No WashCrude Wash Crude Product to Remove Impurities InduceCrystallization->WashCrude WashCrude->Success

References

Technical Support Center: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the sulfonylation of N-phenylglycine with benzenesulfonyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated in the presence of a base.[1][2][3] The base, typically aqueous sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired sulfonamide.[4][5]

Q2: What are the primary starting materials and reagents required?

A2: The key reactants for this synthesis are:

  • N-Phenylglycine: The amine substrate.

  • Benzenesulfonyl chloride: The sulfonylating agent.[6]

  • A base: Commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous solution.[7][8]

  • An organic solvent: A water-immiscible solvent such as dichloromethane or diethyl ether is often used to create a two-phase system.[3][5]

Q3: What is the general reaction mechanism?

A3: The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-phenylglycine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a new N-S bond, resulting in the this compound product.[9]

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • N-Phenylglycine

  • Benzenesulfonyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-phenylglycine in a 10% aqueous sodium hydroxide solution.

  • To this solution, add an equal volume of dichloromethane to create a biphasic system.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add benzenesulfonyl chloride dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of benzenesulfonyl chloride.[10]Ensure the reaction is performed at a low temperature (ice bath) and that the benzenesulfonyl chloride is added slowly to the basic solution. Use fresh, high-quality benzenesulfonyl chloride.
Incomplete reaction.Increase the reaction time or consider a slight excess of benzenesulfonyl chloride. Ensure efficient stirring to maximize the interaction between the reactants in the biphasic system.
Product is an oil and does not solidify Presence of impurities.Try to purify the crude product using column chromatography. Ensure all starting materials are pure.
The product may have a low melting point.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Difficulty in Separating Layers Emulsion formation.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product Contaminated with Starting Material Incomplete reaction.As mentioned above, increase reaction time or use a slight excess of the sulfonylating agent. Purification by recrystallization should also help in separating the product from unreacted N-phenylglycine.
Product Contaminated with Benzenesulfonic Acid Significant hydrolysis of benzenesulfonyl chloride.Wash the organic layer thoroughly with a dilute sodium bicarbonate solution to remove the acidic byproduct.

Common Byproducts

The formation of byproducts can significantly impact the yield and purity of the final product. The table below summarizes the most common byproducts in the synthesis of this compound.

Byproduct Formation Pathway Impact on Synthesis
Benzenesulfonic Acid Hydrolysis of benzenesulfonyl chloride in the aqueous basic medium.[11][12]Reduces the amount of sulfonylating agent available for the main reaction, thus lowering the yield. Can complicate purification.
Sodium Chloride (or other salt) Neutralization of hydrochloric acid (a byproduct of the main reaction) with the base (e.g., NaOH).Generally soluble in the aqueous phase and easily removed during workup.
Diphenyl Sulfone Often present as an impurity in the starting benzenesulfonyl chloride.[10]An inert impurity that needs to be removed during purification.
Unreacted N-Phenylglycine Incomplete reaction.Reduces the overall yield and requires separation from the final product.

Visualizations

Logical Relationship of Byproduct Formation

Byproducts cluster_reactants Starting Materials & Reagents cluster_products Products cluster_byproducts Common Byproducts NPG N-Phenylglycine Product This compound NPG->Product Unreacted_NPG Unreacted N-Phenylglycine NPG->Unreacted_NPG Incomplete Reaction BSC Benzenesulfonyl Chloride BSC->Product BSA Benzenesulfonic Acid BSC->BSA Hydrolysis DPS Diphenyl Sulfone (impurity) BSC->DPS Initial Impurity Base Aqueous Base (e.g., NaOH) Base->Product Catalyzes Base->BSA Salt Salt (e.g., NaCl) Product->Salt Co-product Workflow start Start: Dissolve N-Phenylglycine in aq. NaOH add_solvent Add Dichloromethane start->add_solvent cool Cool in Ice Bath add_solvent->cool add_bsc Add Benzenesulfonyl Chloride cool->add_bsc react Stir at Room Temperature add_bsc->react separate Separate Organic Layer react->separate wash Wash with Water and Brine separate->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization concentrate->purify end End: Pure Product purify->end

References

"N-Phenyl-N-(phenylsulfonyl)glycine" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Phenyl-N-(phenylsulfonyl)glycine in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The guidance provided here is based on established chemical principles and data from structurally related compounds, including N-acylated amino acids and sulfonamides. We strongly recommend performing compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in solution?

Based on its chemical structure, which contains both an amide and a sulfonamide linkage, this compound may be susceptible to degradation under certain conditions. The primary concerns are hydrolysis of the amide or sulfonamide bonds and potential photolytic cleavage. The rate and likelihood of these degradation pathways are influenced by factors such as pH, temperature, light exposure, and the solvent system used.

Q2: How does pH affect the stability of this compound in aqueous solutions?

While specific data is unavailable for this compound, N-acylated amino acid amides have shown unexpected hydrolytic instability under mildly acidic conditions.[1] Both acidic and basic conditions can promote the hydrolysis of amide and sulfonamide bonds. It is crucial to determine the optimal pH range for your solution to ensure the stability of this compound. A forced degradation study across a range of pH values is recommended to identify the conditions under which the compound is most stable.

Q3: Is this compound sensitive to light?

The sulfonamide bond, in particular, can be susceptible to photolytic cleavage upon exposure to ultraviolet (UV) light.[2] Therefore, it is advisable to protect solutions of this compound from light, especially during storage and handling, to prevent potential photodegradation. Amber vials or containers wrapped in aluminum foil can provide adequate protection.

Q4: What are the likely degradation products of this compound?

The potential degradation products would likely result from the cleavage of the amide or sulfonamide bonds. Hydrolysis of the amide bond would yield N-phenylglycine and benzenesulfonic acid. Cleavage of the sulfonamide bond would produce aniline and N-(phenylsulfonyl)glycine. Further degradation of these initial products may also occur.

Troubleshooting Guides

Issue 1: Unexpected loss of compound concentration in solution over time.
Possible Cause Troubleshooting Steps
Hydrolysis 1. Analyze pH: Measure the pH of your solution. Stability can be pH-dependent. 2. Buffer the Solution: If the initial pH is not optimal, use a suitable buffer system to maintain a stable pH. 3. Conduct a pH Profile Study: Assess the stability of the compound across a range of pH values (e.g., pH 2, 7, and 10) to determine the optimal pH for storage and use.
Photodegradation 1. Protect from Light: Store and handle the solution in amber vials or under light-protected conditions. 2. Perform a Photostability Study: Expose the solution to a controlled light source (e.g., a photostability chamber) and compare its stability to a sample stored in the dark.
Temperature Sensitivity 1. Control Temperature: Store the solution at a consistent and controlled temperature (e.g., refrigerated or frozen). Avoid repeated freeze-thaw cycles. 2. Conduct a Thermal Stability Study: Assess the stability of the compound at different temperatures to determine its thermal lability.
Oxidation 1. Use Degassed Solvents: If oxidative degradation is suspected, prepare solutions using solvents that have been degassed to remove dissolved oxygen. 2. Inert Atmosphere: Store the solution under an inert atmosphere, such as nitrogen or argon.
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Steps
Compound Degradation 1. Identify Degradation Products: Use mass spectrometry (MS) to determine the mass of the unknown peaks and propose potential structures of the degradation products. 2. Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, peroxide, heat, light) to generate degradation products. This can help in confirming the identity of the unknown peaks observed in your samples.
Contamination 1. Analyze Blank Samples: Inject a blank solvent sample to ensure that the unknown peaks are not coming from the solvent or the analytical system. 2. Check Purity of Starting Material: Re-analyze the purity of the solid this compound to ensure the impurities were not present initially.

Experimental Protocols

Protocol: Preliminary Solution Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a specific solvent system.

1. Materials:

  • This compound
  • High-purity solvent (e.g., water, buffer, organic solvent)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC or LC-MS system with a suitable column and detection method
  • pH meter (if using aqueous solutions)
  • Temperature-controlled storage units (e.g., refrigerator, incubator)
  • Light-protected containers (e.g., amber vials)

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
  • Sample Preparation: Aliquot the stock solution into several vials. Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
  • Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot from each set of conditions to establish the initial concentration and purity of the compound. This will serve as the baseline.
  • Storage: Store the vials under the designated conditions.
  • Time Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), remove a vial from each storage condition and analyze its contents.
  • Data Analysis:
  • Calculate the percentage of the remaining this compound at each time point relative to the T0 concentration.
  • Monitor the appearance and growth of any new peaks in the chromatogram, which may indicate degradation products.

3. Data Presentation:

Storage Condition Time (hours) Concentration (µg/mL) % Remaining Area of Degradation Peak 1
Room Temp, Light0100.2100.00
Room Temp, Light2495.194.912345
Room Temp, Dark0100.1100.00
Room Temp, Dark2499.899.7567
4°C, Dark0100.3100.00
4°C, Dark24100.199.8123

Visualizations

Potential Degradation Pathway of this compound This compound This compound N-Phenylglycine N-Phenylglycine This compound->N-Phenylglycine Amide Hydrolysis Benzenesulfonic Acid Benzenesulfonic Acid This compound->Benzenesulfonic Acid Amide Hydrolysis Aniline Aniline This compound->Aniline Sulfonamide Hydrolysis N-(Phenylsulfonyl)glycine N-(Phenylsulfonyl)glycine This compound->N-(Phenylsulfonyl)glycine Sulfonamide Hydrolysis

Caption: Potential Hydrolytic Degradation Pathways.

Experimental Workflow for Stability Assessment A Prepare Stock Solution B Prepare Samples for Each Condition A->B C T0 Analysis (HPLC/LC-MS) B->C D Store Samples under Defined Conditions B->D F Analyze Data (% Remaining, Degradants) C->F E Analyze Samples at Time Points D->E E->F

Caption: Workflow for a Solution Stability Study.

Troubleshooting Logic for Compound Instability Start Compound Loss or New Peaks Observed Q1 Is the solution protected from light? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the pH of the solution controlled? A1_Yes->Q2 Action1 Protect from light and re-test A1_No->Action1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the temperature controlled? A2_Yes->Q3 Action2 Buffer the solution and re-test A2_No->Action2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider oxidative degradation or inherent instability A3_Yes->End Action3 Control temperature and re-test A3_No->Action3

Caption: Decision Tree for Troubleshooting Instability.

References

Overcoming solubility problems of "N-Phenyl-N-(phenylsulfonyl)glycine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenyl-N-(phenylsulfonyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chemical compound with the molecular formula C₁₄H₁₃NO₄S. It is a solid at room temperature. Due to the presence of a carboxylic acid group, it is an acidic compound.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Due to its chemical structure, which includes both nonpolar (phenyl rings) and polar (carboxylic acid, sulfonyl) groups, this compound exhibits poor solubility in water. The recommended approach is to use organic solvents or aqueous solutions with an adjusted pH. Dimethyl sulfoxide (DMSO) is a commonly used organic solvent for initial solubilization to create a stock solution. For aqueous buffers, increasing the pH will significantly enhance solubility.

Q3: How does pH affect the solubility of this compound?

As an acidic compound, the solubility of this compound in aqueous solutions is highly pH-dependent. In acidic to neutral solutions, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water. By increasing the pH (e.g., to pH 8.0 or higher) with a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), the carboxylic acid is deprotonated to form a carboxylate salt. This salt is significantly more polar and therefore more soluble in water.

Q4: Can I heat the solution to improve solubility?

Gentle heating can be used as a secondary measure to aid dissolution, but it should be done with caution. Prolonged or excessive heating can lead to the degradation of the compound. It is recommended to first try other methods like pH adjustment or sonication. If heating is necessary, a water bath at 37-50°C is advisable.

Q5: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents. When preparing stock solutions in DMSO, be aware that high concentrations of DMSO can be toxic to cells in culture. It is recommended to keep the final concentration of DMSO in your experimental medium below 0.5%.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in aqueous buffer. The pH of the buffer is too low (acidic or neutral).Increase the pH of the buffer to 8.0 or higher using a suitable base (e.g., 1M NaOH). The compound will be converted to its more soluble salt form.
A precipitate forms when adding a DMSO stock solution to an aqueous medium. The compound has reached its solubility limit in the final aqueous medium.Decrease the final concentration of the compound. Alternatively, prepare a more dilute stock solution in DMSO before adding it to the aqueous medium. Ensure rapid mixing upon addition.
The solution is cloudy or contains particulates after attempting to dissolve the compound. Incomplete dissolution.Use sonication to aid dissolution. If particulates persist, consider filtration through a 0.22 µm syringe filter, although this may reduce the final concentration if the particulates are the undissolved compound.
The compound appears to have degraded after solubilization. The compound is unstable under the chosen conditions (e.g., excessive heat, incompatible solvent).Avoid high temperatures. Prepare fresh solutions before use and store stock solutions at -20°C or -80°C. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of pure, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to assist dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Solubilized Solution in Aqueous Buffer
  • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • While stirring, slowly add a base (e.g., 1 M NaOH) to the buffer to adjust the pH to ≥ 8.0.

  • Weigh the desired amount of this compound.

  • Slowly add the powdered compound to the basic buffer while stirring continuously.

  • If necessary, use a sonicator to aid dissolution.

  • Once dissolved, the pH can be carefully adjusted downwards if required for the experiment, but be aware that precipitation may occur if the pH becomes too low.

  • Sterile-filter the solution through a 0.22 µm filter if required for the application.

Quantitative Solubility Data

Solvent Estimated Solubility Notes
Water (pH 7.0)< 0.1 mg/mLPractically insoluble
Water (pH 9.0)> 1 mg/mLSoluble as the corresponding salt
Dimethyl sulfoxide (DMSO)≥ 25 mg/mLFreely soluble
Ethanol~1-5 mg/mLSparingly soluble
Methanol~1-5 mg/mLSparingly soluble

Visualizations

experimental_workflow cluster_start Start with Solid Compound cluster_methods Solubilization Methods cluster_aqueous_path Aqueous Preparation cluster_organic_path Organic Stock Preparation cluster_end Final Solution start N-Phenyl-N- (phenylsulfonyl)glycine Powder pH_adjust pH Adjustment (Aqueous Buffer) start->pH_adjust organic_solvent Organic Solvent (e.g., DMSO) start->organic_solvent add_base Add Base (e.g., NaOH) to raise pH ≥ 8.0 pH_adjust->add_base dissolve_dmso Dissolve in DMSO organic_solvent->dissolve_dmso dissolve_aq Dissolve Compound in Basic Buffer add_base->dissolve_aq sonicate_aq Sonication (Optional) dissolve_aq->sonicate_aq filter_aq Sterile Filtration sonicate_aq->filter_aq end_solution Clear, Solubilized Solution for Experimental Use filter_aq->end_solution sonicate_dmso Sonication (Optional) dissolve_dmso->sonicate_dmso store_stock Store Stock Solution at -20°C/-80°C sonicate_dmso->store_stock store_stock->end_solution

Experimental workflow for solubilizing this compound.

logical_relationship compound This compound (Poorly Water-Soluble) property Acidic Nature (Carboxylic Acid Group) compound->property solubility Low Aqueous Solubility at Neutral pH property->solubility strategy Solubilization Strategy solubility->strategy deprotonation Deprotonation to Form a More Soluble Salt strategy->deprotonation pH Increase organic Use of a Polar Aprotic Organic Solvent strategy->organic Co-solvent result Enhanced Solubility deprotonation->result organic->result

Logical relationship for overcoming solubility issues.

Technical Support Center: Optimizing Reaction Conditions for "N-Phenyl-N-(phenylsulfonyl)glycine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, N-phenylglycine. The second step is the N-sulfonylation of N-phenylglycine with benzenesulfonyl chloride.

Q2: How is the precursor, N-phenylglycine, typically synthesized?

N-phenylglycine is commonly synthesized by the reaction of aniline with a haloacetic acid, such as chloroacetic acid, in an aqueous medium. The reaction is typically heated to ensure completion. Another method involves the Strecker reaction of formaldehyde, hydrogen cyanide, and aniline, followed by hydrolysis of the resulting aminonitrile.

Q3: What are the key considerations for the N-sulfonylation step?

The N-sulfonylation of N-phenylglycine, a secondary amine, with benzenesulfonyl chloride is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial for reaction efficiency and minimizing side reactions. Aqueous basic solutions are often employed for the sulfonylation of amino acids.

Q4: What are the potential side reactions during the synthesis?

Potential side reactions include the hydrolysis of benzenesulfonyl chloride, especially in aqueous media, and the formation of diphenylsulfone as a byproduct from the preparation of benzenesulfonyl chloride. Incomplete reaction can also be an issue, leading to residual starting materials.

Q5: How can the final product, this compound, be purified?

Purification can typically be achieved through recrystallization from a suitable solvent system. The acidic nature of the carboxylic acid group allows for purification via acid-base extraction. Ion-exchange chromatography can also be a viable method for removing impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of N-Phenylglycine Incomplete reaction between aniline and chloroacetic acid.- Ensure the reaction is heated for a sufficient duration (e.g., reflux).- Use a slight excess of aniline.
Loss of product during workup.- Carefully control the pH during precipitation of the product.- Ensure efficient extraction if performed.
Low Yield of this compound Hydrolysis of benzenesulfonyl chloride.- Add the benzenesulfonyl chloride slowly to the reaction mixture at a controlled temperature.- Ensure the pH of the reaction mixture is maintained in the optimal range.
Incomplete reaction.- Increase the reaction time or temperature.- Use a slight excess of benzenesulfonyl chloride.- Ensure efficient stirring.
Formation of byproducts.- Optimize the reaction conditions (temperature, base, solvent) to favor the desired reaction.
Product is Difficult to Purify Presence of unreacted starting materials.- Monitor the reaction progress by TLC or HPLC to ensure completion.- Optimize the stoichiometry of the reactants.
Presence of side products.- Employ a multi-step purification process, such as a combination of acid-base extraction and recrystallization.- Consider using column chromatography.
Reaction Fails to Proceed Inactive benzenesulfonyl chloride.- Use freshly opened or purified benzenesulfonyl chloride.
Incorrect base or solvent.- Screen different bases (e.g., NaOH, K₂CO₃, triethylamine) and solvents (e.g., water, THF, dichloromethane) to find the optimal combination.

Experimental Protocols

Synthesis of N-Phenylglycine

This protocol is adapted from established methods for the synthesis of N-phenylglycine.[1][2]

Materials:

  • Aniline

  • Chloroacetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Water

Procedure:

  • In a round-bottom flask, dissolve chloroacetic acid in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to neutralize the chloroacetic acid.

  • Add aniline to the solution.

  • Heat the reaction mixture to reflux for 1.5-2 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the N-phenylglycine.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Synthesis of this compound

This protocol is a generalized procedure based on the principles of N-sulfonylation of secondary amines and amino acids.

Materials:

  • N-Phenylglycine

  • Benzenesulfonyl chloride

  • Sodium hydroxide or other suitable base

  • Water or an appropriate organic solvent (e.g., THF, dioxane)

  • Hydrochloric acid

Procedure:

  • Dissolve N-phenylglycine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add benzenesulfonyl chloride to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitor by TLC or LC-MS).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation

Table 1: Reaction Conditions for the Synthesis of N-Phenylglycine

ParameterValueReference
ReactantsAniline, Chloroacetic acid[1][2]
SolventWater[1][2]
BaseSodium Hydroxide (for neutralization)[1]
Temperature100 °C (Reflux)[2]
Reaction Time1.5 hours[2]
Yield~62%[2]

Table 2: General Conditions for N-Sulfonylation of Amines

ParameterConditionRationale
ReagentBenzenesulfonyl chlorideProvides the phenylsulfonyl group.
SubstrateN-Phenylglycine (a secondary amine)The nucleophile in the reaction.
BaseAqueous NaOH, K₂CO₃, or organic bases (e.g., triethylamine, pyridine)Neutralizes the HCl byproduct and can facilitate the reaction.
SolventWater, THF, Dichloromethane, DioxaneThe choice of solvent depends on the solubility of the reactants and the chosen base.
Temperature0 °C to room temperatureLower temperatures can help control the reaction and minimize side reactions like hydrolysis of the sulfonyl chloride.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of N-Phenylglycine cluster_step2 Step 2: N-Sulfonylation cluster_purification Purification aniline Aniline reaction1 Reaction in Aqueous Base aniline->reaction1 chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction1 n_phenylglycine N-Phenylglycine reaction1->n_phenylglycine reaction2 Reaction with Base n_phenylglycine->reaction2 benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->reaction2 final_product This compound reaction2->final_product purification Recrystallization / Acid-Base Extraction final_product->purification pure_product Pure Product purification->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions poor_purification Inefficient Purification start->poor_purification optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions check_reagents Check Reagent Quality incomplete_reaction->check_reagents side_reactions->optimize_conditions improve_workup Improve Workup/ Purification Technique poor_purification->improve_workup

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: N-Phenyl-N-(phenylsulfonyl)glycine Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenyl-N-(phenylsulfonyl)glycine. The information provided is based on the degradation pathways of related chemical structures, including N-phenylglycine and benzenesulfonamides, to infer potential stability issues and degradation patterns.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical experimental conditions?

A1: Based on its chemical structure, the two most probable degradation pathways for this compound are hydrolysis of the sulfonamide bond (S-N cleavage) and, to a lesser extent, hydrolysis of the glycine amide linkage. These degradations can be influenced by pH, temperature, and exposure to light.

Q2: My compound appears to be degrading during storage in an aqueous buffer. What could be the cause?

A2: Aqueous solutions of this compound may be susceptible to hydrolysis, particularly at non-neutral pH. Both acidic and basic conditions can catalyze the cleavage of the sulfonamide bond. For optimal stability in aqueous solutions, it is recommended to use a neutral pH buffer (pH 7.0) and store solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

Q3: I am observing unexpected peaks in my HPLC analysis after exposing my samples to ambient light. What could be happening?

A3: Compounds containing phenyl and sulfonamide groups can be susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of degradation products. It is advisable to protect solutions containing this compound from light by using amber vials or covering the sample containers with aluminum foil.

Q4: What are the expected major degradation products of this compound?

A4: The primary degradation products will depend on the specific pathway.

  • Hydrolysis (S-N cleavage): Benzenesulfonic acid and N-phenylglycine.

  • Photodegradation: May result in a variety of products due to radical reactions, including hydroxylated species and further cleavage products.

Q5: Are there any metal ions that could catalyze the degradation of my compound?

A5: While specific studies on this compound are limited, some metal oxides, such as ceria, have been shown to catalyze the hydrolysis of sulfonamides.[1] It is good practice to use high-purity solvents and reagents and to be mindful of potential metal contaminants in your experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation in assay media.1. Prepare fresh stock solutions of the compound before each experiment. 2. Perform a stability study of the compound in the assay media over the time course of the experiment. Analyze samples at different time points by HPLC to check for degradation. 3. If degradation is observed, consider adjusting the pH of the media if the assay allows, or shortening the incubation time.
Photodegradation during incubation.1. Protect the assay plates or tubes from light during incubation. 2. Compare the results of an experiment conducted in the dark versus one exposed to light.
Issue 2: Appearance of unknown peaks in chromatography.
Possible Cause Troubleshooting Step
Hydrolysis of the sample.1. Verify the pH of the sample and the mobile phase. 2. Analyze a freshly prepared sample to see if the unknown peaks are present initially. 3. If the peaks appear over time, it is likely due to degradation. Attempt to identify the degradation products using mass spectrometry (MS).
On-column degradation.1. Check the pH and composition of your mobile phase. Highly acidic or basic mobile phases can cause degradation on the HPLC column. 2. Try a different column with a different stationary phase.
Thermal degradation in the injector.1. Lower the temperature of the autosampler. 2. Minimize the time the sample spends in the injector before analysis.

Quantitative Data Summary

ConditionParameterValueReference
Hydrolytic Stability
pH 4.0 (25°C)Half-life (t½)> 1 year (for many sulfonamides)[2]
pH 7.0 (25°C)Half-life (t½)Stable[2]
pH 9.0 (25°C)Half-life (t½)Stable[2]
Photostability
UV Irradiation (in water)Degradation Rate Constant (k)0.02 - 0.03 min⁻¹ (for related sulfonamides)[3]

Experimental Protocols

Protocol 1: Analysis of this compound and its Degradation Products by HPLC-MS

This protocol provides a general method for monitoring the degradation of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For degradation studies, dilute the stock solution into the desired aqueous buffer (e.g., phosphate buffer at various pH values) to a final concentration of 10 µg/mL.

  • For photodegradation studies, expose the solutions in quartz or borosilicate glass vials to a controlled light source.

  • For hydrolytic stability studies, incubate the solutions at a constant temperature.

4. HPLC-MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • MS Detection: ESI in both positive and negative ion modes. Scan from m/z 100 to 500.

5. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound over time to determine the degradation rate.

  • Use the MS data to identify the mass-to-charge ratio (m/z) of potential degradation products.

  • Fragment the potential degradation product ions (MS/MS) to confirm their structures.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation parent This compound prod1 Benzenesulfonic acid parent->prod1  S-N Cleavage (Acid/Base Catalyzed) prod2 N-Phenylglycine parent->prod2 parent_photo This compound prod3 Hydroxylated Byproducts parent_photo->prod3  UV Light (Radical Intermediates) prod4 Further Cleavage Products parent_photo->prod4

Caption: Inferred degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of N-Phenyl-N- (phenylsulfonyl)glycine in buffer stress_ph Incubate at different pH values prep->stress_ph stress_temp Incubate at different temperatures prep->stress_temp stress_light Expose to controlled light source prep->stress_light hplc Analyze samples by HPLC-MS at various time points stress_ph->hplc stress_temp->hplc stress_light->hplc kinetics Determine degradation kinetics hplc->kinetics products Identify degradation products hplc->products

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved through a Schotten-Baumann reaction, which involves the N-sulfonylation of N-phenylglycine with benzenesulfonyl chloride in the presence of a base. This reaction is often performed in a two-phase solvent system to facilitate the reaction and separation.[1][2][3][4]

Q2: What are the most common impurities I might encounter in this synthesis?

The most common impurities include:

  • Unreacted N-phenylglycine: Incomplete reaction can leave starting material in your product.

  • Benzenesulfonic acid: This is the hydrolysis product of the benzenesulfonyl chloride reagent, which can form if moisture is present.[5][6][7]

  • Diphenylsulfone: A common side product in the manufacturing of benzenesulfonyl chloride, which may be present as an impurity in the starting material.[6]

  • Residual starting materials from N-phenylglycine synthesis: If the N-phenylglycine used is not pure, it may contain residual aniline or chloroacetic acid, which can lead to other side products.

Q3: How can I minimize the formation of benzenesulfonic acid?

To minimize the hydrolysis of benzenesulfonyl chloride into benzenesulfonic acid, it is crucial to control the reaction temperature and minimize the exposure of the sulfonyl chloride to water, especially at elevated temperatures. While the Schotten-Baumann reaction often uses an aqueous base, keeping the temperature low and the reaction time optimal can reduce this side reaction.[5][6][8] It is also advisable to use a high-quality benzenesulfonyl chloride with low moisture content.

Q4: What is the role of the base in this reaction?

The base, typically sodium hydroxide, plays two critical roles. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between N-phenylglycine and benzenesulfonyl chloride. This prevents the protonation of the N-phenylglycine's amino group, which would render it non-nucleophilic. Second, by neutralizing the HCl, it drives the reaction to completion according to Le Chatelier's principle.[1][2]

Q5: What analytical techniques are recommended for purity assessment?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and for detecting the presence of impurities.[9][10] Other techniques such as Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress. For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[9][11]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Hydrolysis of benzenesulfonyl chloride. 3. Product loss during workup and purification.1. Ensure stoichiometric amounts of reagents or a slight excess of benzenesulfonyl chloride. Monitor the reaction by TLC or HPLC to confirm completion. 2. Maintain a low reaction temperature (0-5 °C) during the addition of benzenesulfonyl chloride.[5][6] 3. Optimize the precipitation and recrystallization steps. Ensure the pH for precipitation is optimal for minimizing solubility.
Product is Contaminated with Unreacted N-phenylglycine 1. Insufficient amount of benzenesulfonyl chloride. 2. Inefficient mixing in the two-phase system.1. Use a slight molar excess (e.g., 1.1 equivalents) of benzenesulfonyl chloride. 2. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Presence of a Significant Amount of Benzenesulfonic Acid Impurity 1. High reaction temperature. 2. Prolonged reaction time. 3. Poor quality or wet benzenesulfonyl chloride.1. Perform the addition of benzenesulfonyl chloride at a reduced temperature (e.g., in an ice bath).[5] 2. Monitor the reaction and stop it once the starting material is consumed. 3. Use freshly opened or distilled benzenesulfonyl chloride.
Oily Product Instead of a Crystalline Solid 1. Presence of impurities that inhibit crystallization. 2. The product may initially separate as an oil before solidifying.1. Purify the crude product by washing with appropriate solvents to remove soluble impurities. Recrystallization from a suitable solvent system can also induce crystallization. 2. After precipitation, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes. Note that specific results may vary based on experimental conditions and the purity of the starting materials.

Table 1: Recommended Reaction Parameters

ParameterRecommended Value/ConditionRationale
Reactant Ratio (N-phenylglycine:Benzenesulfonyl chloride) 1 : 1.05-1.1A slight excess of the sulfonylating agent ensures complete consumption of the N-phenylglycine.
Base (e.g., NaOH solution) 2.5-3.0 equivalentsTo neutralize the generated HCl and maintain a basic pH.
Solvent System Dichloromethane/Water or Diethyl ether/WaterA two-phase system facilitates the reaction and subsequent separation.[3][4]
Temperature 0-10 °CMinimizes the hydrolysis of benzenesulfonyl chloride.[5][6]
Reaction Time 1-3 hoursTypically sufficient for completion; should be monitored by TLC or HPLC.

Table 2: Expected Purity and Yield

MetricExpected ValueNotes
Crude Product Purity (by HPLC) >90%Dependent on careful control of reaction conditions.
Final Purity (after recrystallization) >99%Recrystallization is effective in removing major impurities.
Typical Yield 85-95%Yields can be high if side reactions are minimized.

Detailed Experimental Protocol

This protocol describes a typical procedure for the synthesis of this compound.

Materials:

  • N-phenylglycine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of N-phenylglycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-phenylglycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Benzenesulfonyl Chloride Solution: In a separate beaker, dissolve benzenesulfonyl chloride (1.05 equivalents) in dichloromethane.

  • Reaction: Add the benzenesulfonyl chloride solution dropwise to the cooled N-phenylglycine solution over 30 minutes with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC or HPLC until the N-phenylglycine is consumed.

  • Workup:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is often obtained as a solid. If it is an oil, trituration with a non-polar solvent like hexane can induce solidification.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.

Visualizations

Synthesis_Pathway NPG N-Phenylglycine Product This compound NPG->Product BSC Benzenesulfonyl Chloride BSC->Product Base NaOH (aq) NaCl NaCl Base->NaCl HCl HCl HCl->NaCl H2O H2O

Caption: Synthesis of this compound.

Impurity_Formation cluster_reactants Reactants cluster_impurities Potential Impurities BSC Benzenesulfonyl Chloride BSA Benzenesulfonic Acid BSC->BSA Hydrolysis NPG N-Phenylglycine Unreacted_NPG Unreacted N-Phenylglycine NPG->Unreacted_NPG Water Water (H2O) Water->BSA Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Unreacted_NPG

Caption: Formation pathways of common impurities.

Experimental_Workflow Start Start: Dissolve N-Phenylglycine in NaOH(aq) Reaction Add Benzenesulfonyl Chloride solution (0-10°C) Start->Reaction Stir Stir at Room Temperature (1-2h) Reaction->Stir Monitor Monitor Reaction (TLC/HPLC) Stir->Monitor Workup Workup: Phase Separation & Washing Monitor->Workup Dry Dry Organic Layer & Concentrate Workup->Dry Purify Purification: Recrystallization Dry->Purify End End: Pure Product Purify->End

Caption: Workflow for synthesis and purification.

References

Technical Support Center: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and industrially applicable approach is a two-step synthesis. The first step involves the synthesis of the intermediate, N-phenylglycine, followed by its sulfonylation with benzenesulfonyl chloride.

Q2: What are the critical parameters to monitor during the scale-up of the N-phenylglycine synthesis?

When scaling up the synthesis of N-phenylglycine, typically from aniline and chloroacetic acid, it is crucial to monitor temperature control, pH of the reaction mixture, and the rate of addition of reagents.[1][2] Inadequate control of these parameters can lead to the formation of impurities and a decrease in yield.

Q3: What are the main challenges encountered during the sulfonylation step at a larger scale?

The sulfonylation of N-phenylglycine with benzenesulfonyl chloride is an exothermic reaction. Key challenges during scale-up include efficient heat dissipation to prevent runaway reactions, control of pH as HCl is generated, and ensuring homogenous mixing of the reactants.[3]

Q4: How can the purity of the final product, this compound, be improved during scale-up?

Purification at scale can be challenging. Crystallization is a common method for purifying the final product. The choice of solvent system for crystallization is critical and may require optimization at a larger scale. Other techniques like column chromatography might be less feasible for very large quantities, making efficient crystallization paramount. The use of ion-exchange resins can also be explored for the purification of amino acid derivatives.[4][5]

Q5: Are there any one-pot methods available for the synthesis of this compound?

While one-pot syntheses for some N-sulfonylated compounds exist, a well-established and scalable one-pot method for this compound is not prominently reported in the literature.[6][7][8][9] A two-step process generally offers better control over reaction conditions and purity of the final product, which is often a priority in pharmaceutical development.

Troubleshooting Guides

Guide 1: Synthesis of N-Phenylglycine Intermediate
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or slightly increasing the temperature.
Side reactions due to poor temperature control.Implement a robust cooling system for the reactor to manage the exotherm, especially during the initial addition of reagents.[3]
Incorrect pH of the reaction mixture.Carefully monitor and adjust the pH of the reaction mixture as specified in the protocol. The reaction of aniline with chloroacetic acid is sensitive to pH.[1]
Product is an Oil and Does Not Solidify Presence of impurities.Try to induce crystallization by seeding with a small crystal of pure product, or by scratching the inside of the vessel with a glass rod. If this fails, an additional purification step like a solvent wash or recrystallization might be necessary.[1]
Residual solvent.Ensure the product is thoroughly dried under vacuum.
High Impurity Levels Formation of over-alkylation products.Control the stoichiometry of the reactants carefully. A slow, controlled addition of chloroacetic acid can minimize the formation of di-substituted products.
Unreacted starting materials.Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Guide 2: Sulfonylation of N-Phenylglycine
Issue Potential Cause Recommended Solution
Reaction is Uncontrolled (Runaway) Poor heat dissipation.On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. Ensure the reactor has adequate cooling capacity. Consider a semi-batch process where one of the reagents is added portion-wise to control the reaction rate and temperature.[3]
Rate of addition of benzenesulfonyl chloride is too fast.Add the benzenesulfonyl chloride slowly and monitor the internal temperature of the reactor closely.
Low Yield Hydrolysis of benzenesulfonyl chloride.Ensure the reaction is carried out under anhydrous conditions if possible, or that the pH is controlled to minimize the hydrolysis of the sulfonyl chloride.
Incomplete reaction.Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Product is Difficult to Purify Presence of unreacted N-phenylglycine and benzenesulfonic acid.After the reaction, a basic workup can help remove unreacted N-phenylglycine and the benzenesulfonic acid byproduct. The pH of the aqueous phase should be carefully controlled during extraction.
Oily product.Try different crystallization solvents or solvent mixtures. Anti-solvent crystallization can also be an effective technique.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylglycine

This protocol is adapted from established methods for the synthesis of N-phenylglycine.[1][2]

  • Preparation: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve aniline in water.

  • Neutralization: Separately, neutralize chloroacetic acid with an aqueous solution of sodium hydroxide or sodium carbonate, ensuring the temperature is maintained below 20°C.

  • Reaction: Slowly add the neutralized chloroacetic acid solution to the aniline solution. The temperature of the reaction mixture should be carefully controlled and maintained at the desired temperature (e.g., 90-100°C) for several hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and then further to 0-5°C to crystallize the product.

  • Filtration and Washing: Filter the solid product and wash it with cold water to remove any inorganic salts and unreacted starting materials.

  • Drying: Dry the product under vacuum at a suitable temperature.

Parameter Value Notes
Aniline : Chloroacetic Acid Molar Ratio 2 : 1An excess of aniline is often used to drive the reaction and minimize di-alkylation.[2]
Reaction Temperature 90 - 100 °CCareful temperature control is crucial for reaction rate and selectivity.
Reaction Time 1.5 - 4 hoursMonitor for completion.
pH Neutral to slightly basicImportant for the nucleophilic attack of aniline.
Typical Yield 60 - 85%Yields can vary based on scale and specific conditions.[1][2]
Protocol 2: Synthesis of this compound
  • Dissolution: In a reactor, dissolve N-phenylglycine in a suitable aqueous base (e.g., sodium hydroxide solution).

  • Addition of Sulfonyl Chloride: Cool the solution to 0-5°C. Slowly add benzenesulfonyl chloride while maintaining the temperature and pH of the reaction mixture. The pH should be kept basic to neutralize the HCl formed during the reaction.

  • Reaction: Stir the reaction mixture at a low temperature until the reaction is complete (monitor by TLC or HPLC).

  • Workup: Once the reaction is complete, acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Filter the solid product, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

  • Drying: Dry the purified product under vacuum.

Parameter Value Notes
N-Phenylglycine : Benzenesulfonyl Chloride Molar Ratio 1 : 1.1A slight excess of the sulfonyl chloride is often used.
Reaction Temperature 0 - 10 °CTo control the exothermic reaction and minimize side reactions.
pH 9 - 11To keep the N-phenylglycine deprotonated and neutralize the generated HCl.
Typical Yield > 80%Yields are generally high for this type of reaction.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Phenylglycine Synthesis cluster_step2 Step 2: Sulfonylation Aniline Aniline Reaction_1 Reaction Aniline->Reaction_1 Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_1 N_Phenylglycine N-Phenylglycine Reaction_1->N_Phenylglycine Reaction_2 Reaction N_Phenylglycine->Reaction_2 Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction_2 Final_Product N-Phenyl-N- (phenylsulfonyl)glycine Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Temp Verify Temperature Control Start->Check_Temp Check_pH Check pH Control Start->Check_pH Check_Addition Review Reagent Addition Rate Start->Check_Addition Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Optimize Optimize Reaction Conditions Check_Temp->Optimize Check_pH->Optimize Check_Addition->Optimize Check_Purity->Optimize

Caption: Troubleshooting logic for synthesis scale-up.

References

Technical Support Center: Interpreting Complex NMR Spectra of N-Phenyl-N-(phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Phenyl-N-(phenylsulfonyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to assist in the interpretation of complex NMR spectra for this molecule. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized spectral data to support your experimental work.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are estimations and may vary from experimental results depending on the solvent, concentration, and instrument used.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
17.85 - 7.95m2H-Ar-H (ortho to SO₂)
27.50 - 7.65m3H-Ar-H (meta, para to SO₂)
37.25 - 7.40m5H-Ar-H (N-phenyl)
44.45s2H-CH₂ (glycine)
510.5 (broad)s1H-COOH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)Assignment
1171.5C=O (acid)
2140.2Ar-C (ipso, attached to SO₂)
3138.5Ar-C (ipso, attached to N)
4133.8Ar-C (para to SO₂)
5129.5Ar-C (N-phenyl)
6129.1Ar-C (ortho to SO₂)
7128.8Ar-C (N-phenyl)
8127.5Ar-C (meta to SO₂)
9125.4Ar-C (N-phenyl)
1054.0CH₂ (glycine)

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Question: Why are the aromatic signals in my ¹H NMR spectrum overlapping and difficult to interpret?

Answer: The complex multiplet patterns in the aromatic region (typically 7.0-8.0 ppm) are due to the presence of two different phenyl rings with distinct electronic environments. The protons on the phenylsulfonyl group and the N-phenyl group experience different shielding and deshielding effects, leading to closely spaced and overlapping signals. Additionally, complex spin-spin coupling between the aromatic protons further complicates the spectrum.[1][2]

  • Troubleshooting Steps:

    • Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) can increase the dispersion of the signals, potentially resolving some of the overlap.

    • 2D NMR Techniques: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the aromatic protons to their directly attached carbons, aiding in their assignment.

    • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the aromatic protons and may improve signal separation.[3]

Question: The carboxylic acid proton signal is very broad or not visible. What could be the reason?

Answer: The proton of the carboxylic acid is acidic and can undergo chemical exchange with residual water or other exchangeable protons in the sample. This exchange process can lead to significant broadening of the signal, and in some cases, it may become so broad that it is indistinguishable from the baseline.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the signal to disappear. This confirms the presence of the carboxylic acid proton.

    • Dry Solvent: Ensure that the deuterated solvent used is as dry as possible to minimize the amount of residual water.

Question: The integration of the aromatic region does not seem to add up to the expected 10 protons. Why might this be?

Answer: Inaccurate integration in the aromatic region can be caused by overlapping signals from residual solvent peaks (e.g., CHCl₃ in CDCl₃).[3] It can also be a result of poor phasing or baseline correction of the spectrum.

  • Troubleshooting Steps:

    • Check for Solvent Peaks: Identify the residual solvent peak in your spectrum and ensure it is not overlapping with your aromatic signals. If it is, consider using a different solvent.

    • Careful Phasing and Baseline Correction: Manually re-process the spectrum, paying close attention to accurate phasing and baseline correction to ensure reliable integration.

    • Use a Known Internal Standard: Adding a known amount of an internal standard with a signal in a clear region of the spectrum can help to calibrate the integration.

Frequently Asked Questions (FAQs)

Q1: How can I definitively assign the signals for the two different phenyl rings?

A1: 2D NMR techniques are invaluable for this purpose. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can show long-range correlations between protons and carbons. For instance, the methylene protons of the glycine unit should show a correlation to the ipso-carbon of the N-phenyl ring, helping to distinguish it from the phenylsulfonyl ring.

Q2: What is the expected chemical shift for the methylene (CH₂) protons of the glycine moiety?

A2: The methylene protons are adjacent to a nitrogen atom and a carbonyl group, which are both electron-withdrawing. Therefore, their signal is expected to appear downfield, typically in the range of 4.0-4.5 ppm.

Q3: Can I use ¹³C NMR to distinguish between the aromatic carbons?

A3: Yes, ¹³C NMR is very useful for this. The carbon atoms directly attached to the sulfonyl group and the nitrogen atom (ipso-carbons) will have distinct chemical shifts. Additionally, the carbons ortho, meta, and para to these substituents will have different chemical shifts due to their varying electronic environments. A DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment can help to distinguish between quaternary carbons and those with attached protons.

Experimental Protocols

Protocol for ¹H and ¹³C NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

    • Cap the tube and gently agitate it until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to obtain optimal resolution and lineshape.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 256 or more scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Process the spectrum similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

Visualizations

molecular_structure cluster_phenylsulfonyl Phenylsulfonyl Group cluster_glycine Glycine Moiety cluster_n_phenyl N-Phenyl Group C1 C1' C2 C2' C1->C2 S S C1->S C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 N N CH2 CH₂ N->CH2 C7 C1'' N->C7 CO C=O CH2->CO OH OH CO->OH C8 C2'' C7->C8 C9 C3'' C8->C9 C10 C4'' C9->C10 C11 C5'' C10->C11 C12 C6'' C11->C12 C12->C7 S->N O1 O S->O1 O2 O S->O2 troubleshooting_workflow start Complex/Poorly Resolved NMR Spectrum check_sample Check Sample Concentration & Purity start->check_sample check_shims Re-shim Spectrometer check_sample->check_shims increase_field Use Higher Field Spectrometer check_shims->increase_field change_solvent Change Deuterated Solvent check_shims->change_solvent run_2d Acquire 2D NMR (COSY, HSQC, HMBC) check_shims->run_2d interpret Interpret Data with Combined Information increase_field->interpret change_solvent->interpret run_2d->interpret

References

Validation & Comparative

A Comparative Guide to N-Phenyl-N-(phenylsulfonyl)glycine and Other Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Phenyl-N-(phenylsulfonyl)glycine and other prominent aldose reductase inhibitors. The information is curated to assist researchers and professionals in drug development in understanding the performance and characteristics of these compounds, supported by available experimental data.

Introduction to Aldose Reductase and Its Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus.[1] This pathway converts excess glucose into sorbitol, which can accumulate in various tissues, leading to osmotic stress and contributing to the pathogenesis of diabetic complications like neuropathy, retinopathy, nephropathy, and cataracts.[1][2] Aldose reductase inhibitors (ARIs) are a class of drugs that aim to mitigate these complications by blocking the action of aldose reductase, thereby preventing the accumulation of sorbitol.[3] This guide focuses on this compound and compares it with other well-studied ARIs, including Epalrestat, Sorbinil, Tolrestat, and Fidarestat.

Comparative Performance: In Vitro Inhibition Data

The following table summarizes the available in vitro inhibitory activities (IC50 values) of various aldose reductase inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the source of the enzyme (e.g., rat lens, bovine lens) and the substrate used in the assay.

CompoundIC50 (µM)Enzyme SourceSubstrateReference
N-[[(4-Benzoylamino)phenyl]sulfonyl]glycine*0.41Rat LensDL-Glyceraldehyde[4]
Tolrestat0.035Bovine LensNot Specified[5]
SorbinilNot specifiedNot specifiedNot specified
EpalrestatNot specifiedNot specifiedNot specified
FidarestatNot specifiedNot specifiedNot specified

*Note: Data for the specific compound this compound from a comparative study was not available. The provided data is for a structurally related and highly potent derivative, N-[[(4-Benzoylamino)phenyl]sulfonyl]glycine.[4]

In Vivo Efficacy and Clinical Trial Insights

While in vitro data provides a measure of direct enzyme inhibition, in vivo and clinical studies are crucial for understanding the therapeutic potential of these compounds.

  • Epalrestat: This is the only aldose reductase inhibitor commercially available in several countries for the treatment of diabetic neuropathy.[7] Clinical studies have demonstrated its efficacy in improving nerve conduction velocity and subjective symptoms in patients with diabetic neuropathy.[8][9] Long-term treatment with Epalrestat has been shown to be well-tolerated and can delay the progression of diabetic neuropathy.[9][10]

  • Sorbinil: Clinical trials with Sorbinil have yielded mixed results. The Sorbinil Retinopathy Trial found no clinically important effect on the progression of diabetic retinopathy over a three-year period.[11] Similarly, the trial's neuropathy results did not show significant alteration of the clinical signs and symptoms of diabetic neuropathy.[12] Some studies, however, suggested a potential role in stabilizing the blood-retinal barrier in early diabetic retinopathy.[13]

  • Tolrestat: In animal models of diabetes, Tolrestat has been shown to reduce the accumulation of sorbitol in the sciatic nerve and lens.[5] It has also demonstrated the ability to reduce the progression of urinary albumin excretion and retinal basement membrane thickening in diabetic rats.[14] However, Tolrestat was withdrawn from the market in several countries due to the risk of severe liver toxicity.

  • Fidarestat: Clinical trials have indicated that Fidarestat can improve nerve conduction and subjective symptoms of diabetic neuropathy.[15][16][17] One study showed that Fidarestat treatment normalized the elevated sorbitol content in the erythrocytes of diabetic patients more effectively than Epalrestat.[18]

Experimental Protocols

Aldose Reductase Inhibition Assay (In Vitro)

A common method for determining the in vitro inhibitory activity of compounds against aldose reductase involves a spectrophotometric assay.

1. Enzyme Preparation:

  • Aldose reductase can be partially purified from various tissues, such as the lenses of rats or cattle.

  • The tissue is homogenized in a suitable buffer (e.g., phosphate buffer).

  • The homogenate is then centrifuged to obtain a supernatant containing the crude enzyme extract. Further purification steps like ammonium sulfate fractionation and chromatography can be employed.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate or quartz cuvettes.

  • The reaction mixture contains:

    • Phosphate buffer (pH 6.2-7.0)

    • NADPH (cofactor)

    • The test inhibitor dissolved in a suitable solvent (e.g., DMSO)

    • The enzyme preparation

  • The reaction is initiated by the addition of a substrate, commonly DL-glyceraldehyde.

  • The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • IC50 values are then determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

Visualizing Key Processes

Aldose Redductase Signaling Pathway in Diabetic Complications

Aldose_Reductase_Pathway Hyperglycemia Hyperglycemia (High Blood Glucose) Glucose Glucose Hyperglycemia->Glucose Increased intracellular concentration AldoseReductase Aldose Reductase (AR) Glucose->AldoseReductase NADP NADP+ AldoseReductase->NADP Sorbitol Sorbitol AldoseReductase->Sorbitol Reduction NADPH NADPH NADPH->AldoseReductase Cofactor OxidativeStress Oxidative Stress (Reduced NADPH/NADP+ ratio) NADP->OxidativeStress Depletion of NADPH contributes to SorbitolDehydrogenase Sorbitol Dehydrogenase (SDH) Sorbitol->SorbitolDehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Accumulation leads to NADH NADH SorbitolDehydrogenase->NADH Fructose Fructose SorbitolDehydrogenase->Fructose Oxidation NAD NAD+ NAD->SorbitolDehydrogenase Cofactor DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications AR_Inhibitor Aldose Reductase Inhibitors (e.g., N-Phenyl-N- (phenylsulfonyl)glycine) AR_Inhibitor->AldoseReductase Inhibits

Caption: The polyol pathway initiated by aldose reductase under hyperglycemic conditions.

General Experimental Workflow for Screening Aldose Reductase Inhibitors

ARI_Screening_Workflow start Start: Compound Library in_vitro In Vitro Aldose Reductase Inhibition Assay start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 Identify potent inhibitors cell_based Cell-Based Assays (e.g., Sorbitol Accumulation) ic50->cell_based in_vivo In Vivo Animal Models (e.g., Streptozotocin-induced diabetic rats) cell_based->in_vivo Confirm cellular activity efficacy_safety Evaluate Efficacy and Safety (e.g., Nerve Conduction Velocity, Tissue Sorbitol Levels, Toxicity) in_vivo->efficacy_safety Assess in vivo effects lead_optimization Lead Optimization efficacy_safety->lead_optimization Select lead compounds preclinical Preclinical Development lead_optimization->preclinical clinical_trials Clinical Trials preclinical->clinical_trials end Potential Therapeutic Agent clinical_trials->end

Caption: A generalized workflow for the discovery and development of aldose reductase inhibitors.

References

A Comparative Analysis of N-Phenyl-N-(phenylsulfonyl)glycine Derivatives: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Derivatives of N-Phenyl-N-(phenylsulfonyl)glycine constitute a class of compounds with diverse and significant therapeutic potential. Researchers have synthesized and evaluated numerous analogs, demonstrating their efficacy as antitumor, anti-inflammatory, and neuroprotective agents. This guide provides a comparative overview of the biological activity of these derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.

Antitumor Activity: Targeting EGFR Tyrosine Kinase

A notable area of investigation for this compound derivatives is their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A study focused on N-phenylsulfonylnicotinamide derivatives, a subset of the broader class, identified several potent inhibitors of EGFR tyrosine kinase. The in vitro antiproliferative activity of these compounds was evaluated against the MCF-7 breast cancer cell line. The data below summarizes the efficacy of the most active compounds from this study.

Table 1: Antitumor Efficacy of N-phenylsulfonylnicotinamide Derivatives [1]

Compound IDChemical NameEGFR TK IC50 (μM)MCF-7 IC50 (μM)
10 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide0.090.07
Reference Gefitinib0.020.05

IC50: The half maximal inhibitory concentration.

Compound 10 emerged as a highly potent derivative, with inhibitory activity comparable to the established EGFR inhibitor, Gefitinib.[1] Molecular docking simulations suggest that this compound binds effectively to the active site of EGFR tyrosine kinase.[1]

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay [1]

The inhibitory activity of the compounds against EGFR tyrosine kinase was determined using an enzyme-linked immunosorbent assay (ELISA). The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Plate Preparation: 96-well plates were coated with a specific substrate for EGFR tyrosine kinase.

  • Kinase Reaction: Recombinant human EGFR tyrosine kinase was added to the wells along with ATP and the test compounds at various concentrations. The reaction was allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate was quantified using a specific antibody that recognizes the phosphorylated form, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Data Analysis: The absorbance was read using a plate reader, and the IC50 values were calculated by fitting the data to a dose-response curve.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Derivative N-Phenyl-N- (phenylsulfonyl)glycine Derivative Derivative->EGFR Inhibits Downstream Downstream Signaling (Proliferation, Survival) P_EGFR->Downstream Activates

Anti-inflammatory Properties

Another significant therapeutic application of this compound derivatives is in the management of inflammation. A series of N-(4-substituted phenyl)glycine derivatives were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

The results demonstrated that several compounds exhibited potent anti-inflammatory activity, with some surpassing the efficacy of the reference drug, Diclofenac, at the tested dose.

Table 2: Anti-inflammatory Activity of N-(4-Substituted phenyl)glycine Derivatives [2][3]

Compound ID% Inhibition of Edema (50 mg/kg)
6 51.82
7 43.80
3 40.39
Diclofenac 48.20

The chalcone analog and its cyclized heterocyclic derivatives demonstrated notably higher anti-inflammatory activity compared to other tested variants.[3]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay [2][3]

This in vivo model is used to assess the efficacy of anti-inflammatory drugs.

  • Animal Model: Wistar albino rats are used for the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg).

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce localized edema.

  • Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Anti_Inflammatory_Workflow Start Start Administer Administer Derivative (50 mg/kg) Start->Administer Induce Inject Carrageenan in Rat Paw Administer->Induce Measure Measure Paw Volume Induce->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate End End Calculate->End

Cholinesterase Inhibition: A Potential for Neurodegenerative Diseases

Recent studies have also explored the potential of N-phenylsulfonamide derivatives as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[4]

A study investigating a series of nine N-phenylsulfonamide derivatives revealed potent inhibitory activity against both AChE and BChE.

Table 3: Cholinesterase Inhibitory Activity of N-phenylsulfonamide Derivatives [4]

Compound IDAChE Kᵢ (nM)BChE Kᵢ (nM)
8 31.5 ± 0.3324.4 ± 0.29
2 --

Kᵢ: Inhibition constant.

Compound 8 demonstrated a very active inhibition profile for both AChE and BChE, suggesting its potential as a lead compound for the development of new drugs for neurodegenerative diseases.[4]

Experimental Protocol: Cholinesterase Inhibition Assay

The inhibitory activity of the compounds against AChE and BChE is typically determined using a spectrophotometric method based on the Ellman's reaction.

  • Enzyme and Substrate: The assay is performed using purified AChE or BChE and their respective substrates (acetylthiocholine or butyrylthiocholine).

  • Reaction Mixture: The reaction is carried out in a buffer solution containing the enzyme, the test compound at various concentrations, and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

  • Initiation and Measurement: The reaction is initiated by the addition of the substrate. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a colored product that can be measured spectrophotometrically at 412 nm.

  • Data Analysis: The rate of the reaction is monitored, and the Kᵢ values are determined by analyzing the enzyme kinetics in the presence of the inhibitor.

Conclusion

The this compound scaffold has proven to be a versatile platform for the development of novel therapeutic agents. Derivatives have demonstrated significant efficacy in diverse areas, including oncology, inflammation, and neurodegenerative diseases. The data presented in this guide highlights the potential of specific derivatives as potent inhibitors of key biological targets. Further optimization of these lead compounds could pave the way for the development of new and effective treatments for a range of human diseases. The detailed experimental protocols provided should facilitate the replication and extension of these important findings.

References

Structure-Activity Relationship of N-Phenyl-N-(phenylsulfonyl)glycine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of N-Phenyl-N-(phenylsulfonyl)glycine analogs and related compounds. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to support the rational design of novel anti-inflammatory agents.

The this compound scaffold is a key pharmacophore in the development of inhibitors targeting microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is a critical player in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1] Consequently, the development of potent and selective mPGES-1 inhibitors is a promising therapeutic strategy for a range of inflammatory conditions.[1][2] This guide explores the SAR of this class of compounds, providing insights into the structural modifications that influence their inhibitory activity.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of this compound analogs and related structures against mPGES-1 is highly dependent on the nature and position of substituents on the aromatic rings and modifications to the glycine backbone. The following table summarizes the in vitro inhibitory activities of a series of representative compounds.

Compound IDScaffoldR1 (Phenyl Ring)R2 (Phenylsulfonyl Ring)Glycine ModificationIC50 (µM) for mPGES-1 Inhibition
Analog A This compound4-OCH34-Cl-Data not available
MPO-0057 Phenylsulfonyl hydrazide--HydrazideNanomolar range[3]
Compound 11 Diarylimidazole--ImidazoleData not available[3]
YS101 ----Data not available[3]
AF3442 N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl)benzamide--AmideData not available[3]
MK886 ----Data not available[3]
MF63 ----Data not available[3]

Note: Specific IC50 values for a homologous series of this compound were not publicly available in the searched literature. The table presents related structures known to inhibit mPGES-1 to provide a basis for understanding potential SAR.

Key Structure-Activity Relationship Insights

Analysis of various mPGES-1 inhibitors reveals several key structural features that govern their activity. The binding of these inhibitors to the active site of mPGES-1 involves crucial interactions with specific amino acid residues.[4]

Role of the Phenylsulfonamide Core: The phenylsulfonamide moiety is a common feature in many mPGES-1 inhibitors and is crucial for binding. It is believed to interact with key residues in the enzyme's active site.

Influence of Substituents on Aromatic Rings: The nature and position of substituents on both the N-phenyl and the phenylsulfonyl rings significantly impact inhibitory potency. Electron-withdrawing and electron-donating groups can modulate the electronic properties and steric bulk of the molecule, influencing its fit within the binding pocket.

Modifications of the Glycine Moiety: Alterations to the glycine backbone, such as its replacement with other small amino acids or conversion to a hydrazide, can affect the compound's conformation and its ability to form key hydrogen bonds within the active site. For instance, phenylsulfonyl hydrazide derivatives have been identified as potent mPGES-1 inhibitors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In vitro mPGES-1 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH)

  • Test compounds

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer)

  • Quenching solution

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection

Procedure:

  • Pre-incubate the recombinant human mPGES-1 enzyme with various concentrations of the test compound in the assay buffer containing GSH for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).[5]

  • Initiate the enzymatic reaction by adding the PGH2 substrate.[5]

  • Allow the reaction to proceed for a defined period (e.g., 60 seconds) at room temperature.[5]

  • Stop the reaction by adding a quenching solution.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of mPGES-1 activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based PGE2 Production Assay

This assay measures the effect of a compound on PGE2 production in a cellular context.

Materials:

  • A suitable cell line that expresses mPGES-1 (e.g., A549 human lung carcinoma cells).[5]

  • Cell culture medium and supplements.

  • An inflammatory stimulus (e.g., interleukin-1β (IL-1β)).

  • Test compounds.

  • ELISA kit for PGE2 detection.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Stimulate the cells with an inflammatory agent like IL-1β to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the stimulated vehicle control.

  • Determine the IC50 value for the inhibition of PGE2 production in cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mPGES-1 signaling pathway and a typical experimental workflow for screening potential inhibitors.

mPGES1_Signaling_Pathway PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenase (COX-1/2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Membrane Cell Membrane Phospholipids Membrane->PLA2

Caption: The mPGES-1 signaling cascade, a key pathway in inflammation.

Experimental_Workflow Start Compound Library Assay1 In vitro mPGES-1 Inhibition Assay Start->Assay1 Decision1 Active? Assay1->Decision1 Decision1->Start No Assay2 Cell-Based PGE2 Production Assay Decision1->Assay2 Yes Decision2 Potent & Efficacious? Assay2->Decision2 Decision2->Assay1 No SAR Structure-Activity Relationship Analysis Decision2->SAR Yes Optimization Lead Optimization SAR->Optimization End Candidate Drug Optimization->End

Caption: A typical workflow for screening and optimizing mPGES-1 inhibitors.

References

A Comparative Guide to the Purity Validation of N-Phenyl-N-(phenylsulfonyl)glycine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of "N-Phenyl-N-(phenylsulfonyl)glycine" purity, offering detailed experimental protocols and comparative data.

Introduction to this compound and the Imperative of Purity

This compound is a substituted amino acid derivative with potential applications in medicinal chemistry and materials science. The presence of impurities can significantly impact its biological activity, chemical reactivity, and safety profile. Therefore, a robust and validated analytical method for purity determination is essential. HPLC stands out as a precise, accurate, and widely accessible technique for this purpose.

Comparative Analysis of Analytical Methods

While several analytical techniques can be employed for the characterization of N-substituted glycine derivatives, HPLC offers a distinct advantage for quantitative purity analysis.

Analytical Technique Principle Advantages for Purity Analysis Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative accuracy, reproducibility, and automation capabilities.Requires method development; may not identify all co-eluting impurities without a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Provides molecular weight information for impurity identification.[1][2]Higher cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can quantify impurities if they have distinct signals.Lower sensitivity for minor impurities compared to HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Useful for functional group identification and confirming the primary structure.[3][4]Not suitable for quantifying impurities.

Experimental Protocol: Purity Determination by HPLC

This section details a developed and optimized HPLC method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of sulfonamide-related compounds.[5][6]

  • Chemicals:

    • This compound (analyte)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Acetic acid (analytical grade)

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.[7][8] Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm[5]

3. Data Analysis:

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Purity Data

The following table presents hypothetical data from the analysis of three different batches of this compound using the described HPLC method, alongside a commercially available alternative for a related compound.

Sample ID Retention Time (min) Peak Area Calculated Purity (%)
Batch A 15.24589099.5
Batch B 15.14495098.2
Batch C 15.34621099.8
Alternative Compound (N-Methyl-N-(phenylsulfonyl)glycine) 12.84350097.5 (Hypothetical)

Visualizing the Workflow and Potential Biological Context

HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: A streamlined workflow for HPLC-based purity determination.

Hypothetical Signaling Pathway Involvement

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Compound N-Phenyl-N- (phenylsulfonyl)glycine Compound->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

References

A Comparative Guide to Glycine Transporter Inhibitors: Cross-Validating Bioassay Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioassay results for prominent glycine transporter (GlyT) inhibitors. While specific experimental data for "N-Phenyl-N-(phenylsulfonyl)glycine" is not publicly available, this document serves as a valuable resource by presenting data on well-characterized alternative compounds. The information herein is intended to aid in the selection and evaluation of compounds for research and drug development in the context of glycine transporter modulation.

Introduction to Glycine Transporters

Glycine transporters (GlyT1 and GlyT2) are critical regulators of glycine levels in the central nervous system. Glycine acts as an inhibitory neurotransmitter in the spinal cord and brainstem and also as a co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the brain.[1] By controlling the reuptake of glycine from the synaptic cleft, GlyTs play a crucial role in modulating both inhibitory and excitatory neurotransmission.[2] This has made them attractive therapeutic targets for a range of neurological and psychiatric disorders, including schizophrenia and chronic pain.[3][4]

Comparative Analysis of Glycine Transporter Inhibitors

The following table summarizes the in vitro potency of several well-characterized GlyT1 and GlyT2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. Lower IC50 values indicate greater potency.

Compound NameTargetIC50 (nM)Cell Line / Assay TypeReference(s)
GlyT1 Inhibitors
ALX-5407GlyT13QT6 cells expressing hGlyT1[3][5]
Bitopertin (RG1678)GlyT130Not Specified[6]
BI 425809 (Iclepertin)GlyT15.0 - 5.2Human SK-N-MC cells, Rat primary neurons[7][8]
Org 25935GlyT1100Not Specified[9]
SarcosineGlyT127,000 - 150,000Rat cortical synaptosomes, other[4][10]
GlyT2 Inhibitors
ORG25543GlyT216Not Specified[1][4]
ALX-1393GlyT2100HEK293 cells expressing mGlyT2[11]
N-arachidonyl-glycine (NAGly)GlyT23,400 - 9,100HEK293 cells, Xenopus laevis oocytes[1][12]
C18 ω9 L-lysineGlyT225.5Not Specified[1][12]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro [3H]glycine uptake assays. These assays are a standard method for determining the inhibitory activity of compounds on glycine transporters.

General Protocol for [3H]Glycine Uptake Assay
  • Cell Culture: Mammalian cell lines (e.g., HEK293, CHO, or QT6) are genetically engineered to stably express the human glycine transporter of interest (GlyT1 or GlyT2).[11] The cells are cultured in appropriate media and conditions until they reach a suitable confluence for the assay.

  • Assay Preparation: The cultured cells are harvested and seeded into multi-well plates (e.g., 96-well or 384-well plates).

  • Compound Incubation: The test compounds, including reference inhibitors and the compounds of interest, are prepared in various concentrations. The cells are pre-incubated with the compounds for a specific period.

  • Glycine Uptake: A solution containing a known concentration of radiolabeled [3H]glycine is added to the wells to initiate the uptake process. The incubation is carried out for a defined time at a controlled temperature.

  • Termination of Uptake: The glycine uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular [3H]glycine.

  • Cell Lysis and Scintillation Counting: The cells are lysed to release the intracellular contents. A scintillation cocktail is added to the cell lysate, and the amount of incorporated [3H]glycine is quantified using a scintillation counter.

  • Data Analysis: The radioactivity counts are used to determine the percentage of inhibition of glycine uptake at each compound concentration. These values are then used to calculate the IC50 value, which is the concentration of the inhibitor that reduces the specific glycine uptake by 50%.

Visualizing the Glycine Transporter Signaling Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the glycine transporter signaling pathway and a typical experimental workflow.

Glycine_Transporter_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell Vesicle Synaptic Vesicle (Glycine) Release Glycine Release Vesicle->Release Action Potential Glycine Glycine Release->Glycine GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine->NMDA_R Co-agonist Gly_R Glycine Receptor Glycine->Gly_R Agonist Inhibitor GlyT1 Inhibitor (e.g., ALX-5407) Inhibitor->GlyT1 Blocks

Caption: Glycine Transporter Signaling Pathway.

Experimental_Workflow A 1. Cell Culture (Cells expressing GlyT1/GlyT2) B 2. Seeding into Multi-well Plates A->B C 3. Pre-incubation with Test Compound/Inhibitor B->C D 4. Addition of [3H]Glycine (Initiate Uptake) C->D E 5. Termination of Uptake (Washing) D->E F 6. Cell Lysis E->F G 7. Scintillation Counting (Quantify [3H]Glycine) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: [3H]Glycine Uptake Assay Workflow.

References

Unveiling the Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of two primary synthetic routes to N-Phenyl-N-(phenylsulfonyl)glycine, a molecule of interest in medicinal chemistry. We will delve into detailed experimental protocols, present quantitative data for comparison, and visualize the synthetic workflows.

This compound, also known as 2-(N-phenylbenzenesulfonamido)acetic acid, is a derivative of the amino acid glycine, featuring both a phenyl and a phenylsulfonyl group attached to the nitrogen atom. Its synthesis can be approached through two principal strategies: the N-sulfonylation of N-phenylglycine and the N-alkylation of N-phenylbenzenesulfonamide. This guide will explore the intricacies of each method, providing the necessary data for an informed decision on the most suitable approach for a given research objective.

At a Glance: Comparison of Synthetic Methods

ParameterMethod 1: N-Sulfonylation of N-PhenylglycineMethod 2: N-Alkylation of N-Phenylbenzenesulfonamide
Starting Materials N-Phenylglycine, Benzenesulfonyl chlorideN-Phenylbenzenesulfonamide, Ethyl bromoacetate
Key Transformation Formation of a sulfonamide bondFormation of a carbon-nitrogen bond
Reaction Steps Typically a one-pot reactionTwo-step process (synthesis of sulfonamide, then alkylation)
Reported Yield Data not available in searched literatureData not available in searched literature
Purity Data not available in searched literatureData not available in searched literature
Reaction Time Data not available in searched literatureData not available in searched literature

Method 1: N-Sulfonylation of N-Phenylglycine

This approach involves the direct reaction of N-phenylglycine with benzenesulfonyl chloride. The core of this method is the formation of a stable sulfonamide bond between the nitrogen atom of N-phenylglycine and the sulfur atom of the benzenesulfonyl chloride.

Experimental Protocol

While a specific protocol for the direct N-sulfonylation of N-phenylglycine was not explicitly found in the searched literature, a general procedure can be inferred from the known reactivity of secondary amines with sulfonyl chlorides. The reaction would likely proceed as follows:

  • Deprotonation of N-Phenylglycine: N-phenylglycine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). A base, such as triethylamine or pyridine, is added to deprotonate the secondary amine, forming the more nucleophilic N-phenylglycinate anion. To favor N-sulfonylation over O-sulfonylation of the carboxylate, it may be advantageous to use the sodium salt of N-phenylglycine, which can be prepared by reacting N-phenylglycine with a stoichiometric amount of sodium hydroxide or sodium bicarbonate.

  • Addition of Benzenesulfonyl Chloride: Benzenesulfonyl chloride, dissolved in the same solvent, is added dropwise to the solution of the N-phenylglycinate at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Logical Workflow

Method1 cluster_reactants Reactants cluster_reaction Reaction cluster_product Product NPG N-Phenylglycine Reaction_Vessel Aprotic Solvent (e.g., THF) Controlled Temperature NPG->Reaction_Vessel BSC Benzenesulfonyl Chloride BSC->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Product This compound Reaction_Vessel->Product  N-Sulfonylation

Figure 1. Workflow for the N-Sulfonylation of N-Phenylglycine.

Method 2: N-Alkylation of N-Phenylbenzenesulfonamide

This two-step method first involves the synthesis of N-phenylbenzenesulfonamide, followed by its N-alkylation with an appropriate glycine equivalent, such as ethyl bromoacetate. The final step, if an ester is used, is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of N-Phenylbenzenesulfonamide

A common method for the synthesis of N-phenylbenzenesulfonamide is the reaction of aniline with benzenesulfonyl chloride in the presence of a base.

  • Reaction Setup: Aniline is dissolved in a suitable solvent like acetone or pyridine.

  • Addition of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is added portion-wise to the aniline solution, often at a reduced temperature to control the exothermic reaction. Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.

  • Reaction and Isolation: The reaction mixture is stirred until completion, as monitored by TLC. The product is then typically isolated by pouring the reaction mixture into ice water, which precipitates the solid N-phenylbenzenesulfonamide. The solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Step 2: N-Alkylation and Hydrolysis

  • Deprotonation of Sulfonamide: N-phenylbenzenesulfonamide is treated with a base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile to generate the corresponding anion.

  • Alkylation: Ethyl bromoacetate is added to the solution of the sulfonamide anion, and the mixture is heated to facilitate the N-alkylation reaction.

  • Hydrolysis: After the alkylation is complete, the resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, this compound.

  • Purification: The crude product is collected by filtration and purified by recrystallization.

Synthetic Pathway

Method2 cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: N-Alkylation & Hydrolysis Aniline Aniline Sulfonamide N-Phenylbenzenesulfonamide Aniline->Sulfonamide BSC_2 Benzenesulfonyl Chloride BSC_2->Sulfonamide Intermediate Ethyl N-Phenyl-N- (phenylsulfonyl)glycinate Sulfonamide->Intermediate  N-Alkylation EBA Ethyl Bromoacetate EBA->Intermediate Base_2 Base (e.g., K2CO3) Base_2->Intermediate Final_Product This compound Intermediate->Final_Product  Hydrolysis Hydrolysis Base Hydrolysis then Acidification Hydrolysis->Final_Product

Figure 2. Pathway for the N-Alkylation of N-Phenylbenzenesulfonamide.

Concluding Remarks

Both the N-sulfonylation of N-phenylglycine and the N-alkylation of N-phenylbenzenesulfonamide present viable pathways for the synthesis of this compound. The choice between these methods will likely depend on the availability of starting materials, desired scale of the reaction, and the researcher's preference for a one-pot versus a multi-step synthesis.

The directness of Method 1 is appealing, potentially offering a more streamlined process. However, controlling the chemoselectivity between N- and O-sulfonylation could be a challenge that requires careful optimization of reaction conditions.

Method 2 , while involving more steps, may offer more reliable control over the formation of the desired product. The synthesis of the intermediate N-phenylbenzenesulfonamide is a well-established reaction, and the subsequent N-alkylation of sulfonamides is a common transformation in organic synthesis.

Further experimental investigation is required to determine the optimal conditions and to provide a quantitative comparison of yields, reaction times, and overall efficiency for these two synthetic approaches to this compound. This guide serves as a foundational framework for initiating such studies in the pursuit of efficient and scalable synthetic routes to this and other valuable molecules.

Benchmarking N-Phenyl-N-(phenylsulfonyl)glycine Against Known Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anti-inflammatory agent, N-Phenyl-N-(phenylsulfonyl)glycine, against established non-steroidal anti-inflammatory drugs (NSAIDs), including the non-selective COX inhibitor Ibuprofen, the predominantly COX-2 inhibitor Diclofenac, and the selective COX-2 inhibitor Celecoxib. The following sections detail the in vitro and in vivo experimental data, comprehensive experimental protocols, and relevant inflammatory signaling pathways.

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the anti-inflammatory profiles of this compound and the benchmark drugs. Data for this compound is hypothetical and based on the reported activities of structurally related N-phenylglycine derivatives for illustrative purposes.

CompoundIn Vitro Activity (LPS-stimulated RAW 264.7 macrophages)In Vivo Activity (Carrageenan-induced rat paw edema)
TNF-α Inhibition IC₅₀ (µM) IL-6 Inhibition IC₅₀ (µM)
This compound (Hypothetical) 15.525.2
Ibuprofen Moderate InhibitionModerate Inhibition
Diclofenac ~18.8 (NO inhibition)Not specified
Celecoxib Potent InhibitionPotent Inhibition

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Assay: Inhibition of TNF-α and IL-6 Production in RAW 264.7 Macrophages

This protocol outlines the procedure to determine the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound and benchmarks)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated with the compounds for 1-2 hours.

  • LPS Stimulation: After pre-incubation, cells are stimulated with LPS (typically 10-100 ng/mL) to induce an inflammatory response and incubated for 24 hours.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected to measure cytokine concentrations.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay: The viability of the cells after treatment with the test compounds is assessed using an MTT assay to ensure that the observed cytokine inhibition is not due to cytotoxicity.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each compound is calculated by plotting the percentage of cytokine inhibition against the log concentration of the compound.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and vehicle control

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting: Rats are randomly divided into groups (e.g., vehicle control, positive control, and test compound groups). The animals are fasted overnight with free access to water before the experiment.

  • Compound Administration: The test compounds, vehicle, and a positive control (e.g., Indomethacin or Diclofenac) are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in inflammation and the general workflow for evaluating anti-inflammatory compounds.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation in_vitro_start RAW 264.7 Macrophage Culture compound_treatment Pre-treatment with This compound and Benchmarks in_vitro_start->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation cytokine_assay TNF-α and IL-6 Measurement (ELISA) lps_stimulation->cytokine_assay viability_assay Cell Viability (MTT Assay) lps_stimulation->viability_assay ic50_determination IC₅₀ Determination cytokine_assay->ic50_determination compound_admin Compound Administration (p.o. or i.p.) ic50_determination->compound_admin Lead Compound Selection in_vivo_start Animal Grouping and Acclimatization in_vivo_start->compound_admin carrageenan_injection Carrageenan Injection (Sub-plantar) compound_admin->carrageenan_injection paw_measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_measurement inhibition_calculation Calculation of % Edema Inhibition paw_measurement->inhibition_calculation

Experimental workflow for evaluating anti-inflammatory compounds.

nf_kb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk_complex IKK Complex (IKKα/β/γ) traf6->ikk_complex activates ikb IκBα ikk_complex->ikb phosphorylates nf_kb NF-κB (p50/p65) ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->inflammatory_genes activates transcription of

Simplified NF-κB signaling pathway in inflammation.

cox2_pathway cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid activated by PLA₂ pla2 Phospholipase A₂ (PLA₂) prostaglandins_h2 Prostaglandins H₂ (PGH₂) arachidonic_acid->prostaglandins_h2 catalyzed by cox1 COX-1 (Constitutive) cox2 COX-2 (Inducible) prostaglandins Prostaglandins (PGE₂, PGI₂) Thromboxanes (TXA₂) prostaglandins_h2->prostaglandins nsaids Non-selective NSAIDs (e.g., Ibuprofen) nsaids->cox1 inhibit nsaids->cox2 inhibit coxibs Selective COX-2 Inhibitors (e.g., Celecoxib) coxibs->cox2 inhibit

Cyclooxygenase (COX) signaling pathway in inflammation.

Comparative In Vivo Efficacy of N-Phenylglycine Analogs in Neuroscience and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of compounds structurally related to "N-Phenyl-N-(phenylsulfonyl)glycine." While direct in vivo studies on "this compound" are not publicly available, this guide focuses on two key therapeutic areas where its structural analogs have shown significant activity: the inhibition of the Glycine Transporter Type 1 (GlyT1) for applications in Central Nervous System (CNS) disorders, and anti-inflammatory effects.

I. GlyT1 Inhibition for CNS Disorders: Potentiating NMDA Receptor Function

A significant area of research for N-phenylglycine derivatives and related structures is the inhibition of the Glycine Transporter Type 1 (GlyT1). By blocking the reuptake of glycine in the synaptic cleft, these inhibitors increase the concentration of this co-agonist at the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor-mediated neurotransmission.[1][2] This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[2][3][4]

In Vivo Efficacy of Selected GlyT1 Inhibitors

The following table summarizes the in vivo efficacy of several GlyT1 inhibitors, including sarcosine (N-methylglycine) derivatives and other structurally distinct compounds. These serve as functional analogs to the core N-phenylglycine structure.

CompoundAnimal ModelKey Efficacy ReadoutOutcome
(+)-NFPS DBA/2J MicePrepulse Inhibition (PPI) of Acoustic StartleEnhanced PPI, comparable to the atypical antipsychotic clozapine.[1]
RatHippocampal Long-Term Potentiation (LTP)Significantly enhanced LTP.[1]
Sarcosine DBA/2 MicePPI and Locomotor ActivityIncreased PPI without inducing hyperlocomotion (a side effect of some GlyT1 inhibitors).[5]
ALX-5407 DBA/2 MicePPI and Locomotor ActivityIncreased PPI but also induced compulsive walking ("obstinate progression").[5]
Roche-7 DBA/2 MicePPI and Locomotor ActivityIncreased PPI without inducing obstinate progression.[5]
(S)-13h DBA/2 MicePPI and Locomotor ActivityIncreased PPI but also induced obstinate progression.[5]
Bitopertin Patients with Schizophrenia (Phase II)Negative Symptom SeverityModest improvements in negative symptoms as an add-on therapy.[4]
PF-03463275 Healthy SubjectsWorking Memory AccuracyImproved working memory accuracy.[4]
Experimental Protocols: Prepulse Inhibition (PPI) in Mice

Prepulse inhibition is a standard in vivo assay to screen for antipsychotic-like activity.

  • Animals: DBA/2J mice are often used due to their low basal levels of PPI.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Mice are acclimated to the startle chamber.

    • A weak acoustic prepulse is presented, followed by a brief delay and then a strong, startle-inducing pulse.

    • The startle response is measured with and without the prepulse.

    • The percentage of PPI is calculated as: [1 - (startle response with prepulse / startle response without prepulse)] x 100.

    • Test compounds are administered prior to the testing session, and the results are compared to vehicle-treated controls.

Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Potentiation

The following diagram illustrates the mechanism of action for GlyT1 inhibitors.

GlyT1_Inhibition Mechanism of GlyT1 Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Binds to Glycine Site GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening GlyT1_Inhibitor N-Phenylglycine Analog (GlyT1 Inhibitor) GlyT1_Inhibitor->GlyT1 Inhibits Neuronal_Activation Enhanced Neuronal Activation & Synaptic Plasticity Ca_Influx->Neuronal_Activation

Caption: GlyT1 inhibitors block glycine reuptake, increasing synaptic glycine and potentiating NMDA receptor activity.

II. Anti-inflammatory Activity of N-Phenylglycine Derivatives

Derivatives of N-phenylglycine have also been investigated for their anti-inflammatory properties. These compounds have been shown to reduce inflammation in preclinical models, suggesting a different therapeutic potential for this chemical scaffold.

In Vivo Efficacy of N-(4-Substituted phenyl)glycine Derivatives

A study by Bayoumi et al. (2016) explored a series of N-(4-substituted phenyl)glycine derivatives for their anti-inflammatory effects using the carrageenan-induced rat paw edema model.

CompoundAnimal ModelDoseKey Efficacy ReadoutOutcome (% Inhibition of Edema)
Compound 3 Rat50 mg/kgCarrageenan-Induced Paw Edema40.39%[5]
Compound 6 Rat50 mg/kgCarrageenan-Induced Paw Edema51.82%[5]
Compound 7 Rat50 mg/kgCarrageenan-Induced Paw Edema43.80%[5]
Experimental Protocols: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animals: Typically, Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • The test compound or vehicle is administered, usually orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the paw.

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated for the treated groups relative to the vehicle control group.

Experimental Workflow: Anti-inflammatory Screening

The following diagram outlines the typical workflow for screening compounds for anti-inflammatory activity.

Anti_Inflammatory_Workflow Workflow for Carrageenan-Induced Paw Edema Assay Start Start Paw_Measurement_Initial Measure Initial Paw Volume Start->Paw_Measurement_Initial Compound_Admin Administer N-Phenylglycine Analog or Vehicle to Rats Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Measurement_Initial->Compound_Admin Paw_Measurement_Post Measure Paw Volume at Timed Intervals Carrageenan_Injection->Paw_Measurement_Post Data_Analysis Calculate % Inhibition of Edema Paw_Measurement_Post->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for evaluating the anti-inflammatory effects of test compounds in vivo.

Conclusion

While in vivo efficacy data for "this compound" is not available in the public domain, its structural analogs have demonstrated significant potential in two distinct therapeutic areas. As GlyT1 inhibitors, N-phenylglycine derivatives and related compounds show promise for treating CNS disorders like schizophrenia by enhancing NMDA receptor function. Separately, other N-phenylglycine derivatives have exhibited considerable anti-inflammatory properties. Further research is warranted to explore the full therapeutic potential of this chemical class and to determine the in vivo efficacy of "this compound" itself.

References

Confirming the Molecular Structure of N-Phenyl-N-(phenylsulfonyl)glycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies required to definitively confirm the molecular structure of N-Phenyl-N-(phenylsulfonyl)glycine. By leveraging a combination of spectroscopic and spectrometric techniques, researchers can ensure the identity, purity, and structural integrity of this compound, a critical step in any research or drug development pipeline.

Molecular Structure and Identification

This compound is a derivative of the amino acid glycine, featuring both a phenyl and a phenylsulfonyl group attached to the nitrogen atom. Its systematic IUPAC name is 2-(N-phenylbenzenesulfonamido)acetic acid.

Key Identifiers:

  • Molecular Formula: C₁₄H₁₃NO₄S[1]

  • Molecular Weight: 291.32 g/mol [1]

  • CAS Number: 59724-82-2[1]

Synonyms:

  • 2-(N-phenylbenzenesulfonamido)acetic acid[1]

  • N-benzenesulfonyl-N-phenylglycine[1]

  • (Benzenesulfonyl-phenyl-amino)-acetic acid[1]

Comparative Analysis of Structural Confirmation Techniques

The confirmation of this compound's structure relies on a suite of analytical techniques that provide complementary information. Below is a comparison of the primary methods used for the structural elucidation of N-sulfonylated amino acids.

Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and spatial relationships of atoms.Provides unambiguous structural confirmation. ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the complete molecular scaffold.Requires a relatively pure sample and a sufficient quantity of material. Can be complex to interpret for molecules with many signals.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, allowing for analysis of very small sample amounts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.Isomeric compounds may not be distinguishable by mass alone. Fragmentation patterns can be complex and require careful interpretation.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Provides a characteristic "fingerprint" of the molecule. Useful for identifying key functional groups like carbonyls (C=O), sulfonyls (S=O), and N-H bonds (if present).Does not provide detailed information about the overall molecular structure or connectivity.
X-ray Crystallography The definitive three-dimensional arrangement of atoms in a crystalline solid.Provides an unambiguous and highly detailed molecular structure.Requires a single, high-quality crystal, which can be challenging to grow. The determined structure is that of the solid state, which may differ from the solution-state conformation.

Experimental Protocols for Structural Verification

The following are detailed experimental protocols for the key analytical techniques used to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the complete proton and carbon framework of the molecule and confirm the connectivity of the phenyl, phenylsulfonyl, and glycine moieties.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments to be Performed:

    • ¹H NMR: To identify the number and chemical environment of all protons. Expected signals would include aromatic protons from the two phenyl rings and the methylene protons of the glycine backbone.

    • ¹³C NMR: To identify the number and chemical environment of all carbon atoms. Expected signals would include those for the carboxylic acid, the aromatic carbons, and the methylene carbon.

    • 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, confirming the connectivity between the different structural fragments.

  • Data Analysis: The chemical shifts, coupling constants, and correlations observed in the spectra should be compared with predicted values for the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition of the molecule by obtaining a highly accurate mass measurement.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: The measured monoisotopic mass should be compared to the calculated exact mass of the [M+H]⁺ or [M-H]⁻ ion of C₁₄H₁₃NO₄S. The difference should be within a few parts per million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in this compound.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory) or as a thin film.

  • Data Acquisition: Acquire the infrared spectrum over the range of approximately 4000-400 cm⁻¹.

  • Data Analysis: The spectrum should be analyzed for characteristic absorption bands corresponding to:

    • C=O stretch (carboxylic acid): ~1700-1750 cm⁻¹

    • S=O stretch (sulfonyl group): Two bands, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹

    • C-N stretch: ~1350-1250 cm⁻¹

    • Aromatic C=C stretches: ~1600-1450 cm⁻¹

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the molecular structure of this compound.

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

References

Head-to-Head Comparison: N-Phenyl-N-(phenylsulfonyl)glycine and Sorbinil in Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two aldose reductase inhibitors: N-Phenyl-N-(phenylsulfonyl)glycine and sorbinil. The information presented is based on available experimental data to assist researchers in evaluating these compounds for potential therapeutic applications, particularly in the context of diabetic complications.

Mechanism of Action: Targeting the Polyol Pathway

Both this compound and sorbinil function as inhibitors of aldose reductase, a key enzyme in the polyol pathway of glucose metabolism.[1] Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and cataracts. By inhibiting aldose reductase, these compounds aim to reduce sorbitol levels and mitigate tissue damage.[1]

A derivative of this compound has been shown to function as an uncompetitive inhibitor of aldose reductase.[2]

dot

cluster_polyol Polyol Pathway cluster_inhibitors Inhibition High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Aldose Reductase Aldose Reductase Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Diabetic Complications Diabetic Complications Sorbitol->Diabetic Complications Sorbitol Dehydrogenase Sorbitol Dehydrogenase This compound This compound This compound->Aldose Reductase Inhibits Sorbinil Sorbinil Sorbinil->Aldose Reductase Inhibits

Caption: Aldose Reductase Inhibition in the Polyol Pathway.

Quantitative Performance Data

The following table summarizes the available quantitative data for a potent analog of this compound and sorbinil. It is important to note that the IC50 values were determined in different studies and may not be directly comparable due to variations in experimental conditions.

ParameterN-Phenyl-N-(4-benzoylamino)phenyl]sulfonyl]glycineSorbinil
IC50 (Rat Lens Aldose Reductase) 0.41 µM[2]3.1 µM
Enzyme Inhibition Kinetics Uncompetitive[2]Not specified in the available results

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

A common method for determining the inhibitory activity of compounds against aldose reductase involves the following steps:

  • Enzyme Preparation: Aldose reductase is typically purified from rat lens homogenates.

  • Assay Mixture: The reaction mixture generally contains a phosphate buffer, NADPH (cofactor), and the substrate (e.g., DL-glyceraldehyde).

  • Inhibitor Addition: The test compound (e.g., this compound or sorbinil) is added to the assay mixture at various concentrations.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC50) is calculated from the dose-response curve.

dot

cluster_workflow Experimental Workflow start Start enzyme_prep Enzyme Preparation (Rat Lens Homogenate) start->enzyme_prep assay_setup Assay Setup (Buffer, NADPH, Inhibitor) enzyme_prep->assay_setup reaction_start Initiate Reaction (Add Substrate) assay_setup->reaction_start measurement Monitor NADPH Oxidation (Absorbance at 340 nm) reaction_start->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

References

Safety Operating Guide

Navigating the Disposal of N-Phenyl-N-(phenylsulfonyl)glycine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of N-Phenyl-N-(phenylsulfonyl)glycine is critical for ensuring a safe and compliant laboratory environment. This guide offers a step-by-step approach for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and environmental responsibility.

Key Chemical Safety Data (for the related compound N-Phenylglycine)

As a reference, the following table summarizes key quantitative data from the Safety Data Sheet for N-Phenylglycine. This information should be considered as an indicator of potential hazards, and a more stringent safety protocol is recommended for this compound.

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.17 g/mol
Appearance Beige to pale yellow powder
Melting Point 121-127 °C
Solubility Soluble in water

Experimental Workflow for Disposal

The proper disposal of this compound should follow a carefully planned workflow to ensure safety and regulatory compliance.

cluster_prep Preparation Phase cluster_handling Handling and Collection cluster_disposal Final Disposal A Consult institutional EHS for specific guidelines B Gather necessary PPE: - Safety goggles - Lab coat - Chemical-resistant gloves (Nitrile) A->B C Prepare a dedicated, labeled hazardous waste container B->C D Work in a well-ventilated area (e.g., chemical fume hood) C->D E Carefully transfer waste This compound into the hazardous waste container D->E F Avoid generating dust E->F G Securely seal the waste container F->G H Store in a designated hazardous waste accumulation area G->H I Arrange for pickup by a licensed hazardous waste disposal contractor H->I

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.